Retronecine
描述
Structure
3D Structure
属性
IUPAC Name |
(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJELVDQOXCHO-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC=C(C2C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC=C([C@@H]2[C@@H]1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020156 | |
| Record name | Retronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
80 °C @ 0.01 mm Hg | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very sol in water, alc; sol in acetone; slightly sol in ether, In water, 8X10+5 mg/L @ 25 °C /Estimated/ | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-5 mm Hg @ 25 °C /Estimated/ | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
480-85-3 | |
| Record name | Retronecine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retronecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETRONECINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5723M6II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
119-120 °C | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Retronecine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retronecine is a pivotal pyrrolizidine alkaloid that serves as the structural foundation for a multitude of naturally occurring, biologically active compounds.[1][2][3] Found in various plant species, particularly within the genera Senecio and Crotalaria, it is a molecule of significant interest due to the pronounced hepatotoxicity associated with many of its esterified derivatives.[1][3] This toxicity is not inherent to this compound itself but arises from its metabolic activation within the liver. An understanding of its chemical structure, stereochemistry, and metabolic fate is crucial for toxicological assessment, natural product synthesis, and the development of potential therapeutics. This guide provides a detailed overview of the chemical and physical properties of this compound, its spectroscopic signature, a general protocol for its isolation, and a comprehensive look at its metabolic pathway and mechanism of toxicity.
Chemical Structure and Properties
This compound possesses a bicyclic pyrrolizidine core.[4] Its systematic IUPAC name is (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol.[1][5][6] The structure is characterized by a double bond at the C1-C2 position and two hydroxyl groups at C7 and C9 (the hydroxymethyl substituent), which are sites for esterification in naturally occurring toxic pyrrolizidine alkaloids. The presence of the 1,2-unsaturated necine base is a key structural feature for its toxicity upon metabolic activation.[7]
Below is a diagram of the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO₂ | [1][3][5][6][8][9] |
| Molecular Weight | 155.19 g/mol | [1][3][5][6][8] |
| IUPAC Name | (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | [1][5][6] |
| CAS Registry Number | 480-85-3 | [3][6][8][9] |
| Appearance | Crystals from acetone | [3][10] |
| Melting Point | 119-120 °C | [3][10] |
| Optical Rotation [α]D | +4.95° (c = 0.58 in ethanol) | [3][10] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound have been fully assigned. The chemical shifts are indicative of its unique bicyclic structure with olefinic and hydroxyl-bearing carbons.
Table 2.1: ¹³C NMR Spectral Data of this compound Hydrochloride in D₂O
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 134.8 |
| C-2 | 126.5 |
| C-3 | 61.8 |
| C-5 | 54.0 |
| C-6 | 35.8 |
| C-7 | 76.5 |
| C-8 | 79.5 |
| C-9 (CH₂OH) | 62.5 |
Data sourced from Robien, W. et al., as cited in SpectraBase.[11]
Table 2.2: ¹H NMR Spectral Data of this compound A comprehensive list of proton NMR assignments can be found in the literature, which is crucial for confirming the stereochemistry and constitution of the molecule.[12][13]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern. The major fragment ions are observed at m/z ratios of 111, 94, and 80.[4][14] This fragmentation is a key diagnostic tool for identifying the this compound core in analyses of complex mixtures.[15][16]
| m/z | Putative Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 138 | [M - OH]⁺ |
| 120 | [M - OH - H₂O]⁺ |
| 94 | C₆H₈N⁺ |
| 80 | C₅H₆N⁺ |
| Fragmentation data is based on typical EI-MS spectra for this compound.[17] |
Experimental Protocols
Isolation of this compound from Senecio Species
The following is a generalized protocol for the isolation of this compound from plant sources. This protocol is based on established methods for pyrrolizidine alkaloid extraction and purification.[18]
Table 3.1: Example Quantitative Data for Isolation from 1 kg of Dried Plant Material
| Stage of Isolation | Total Weight/Volume | Estimated Purity | Estimated Yield |
|---|---|---|---|
| Dried Plant Material | 1000 g | <1% | - |
| Crude Methanolic Extract | 100 g | 1-2% | - |
| Acidic Aqueous Fraction | 500 mL | 5-10% | 450 mg |
| Crude Alkaloid Fraction | 5 g | 40-50% | 400 mg |
| Column Chromatography Fraction | 500 mg | 70-80% | 300 mg |
| Preparative HPLC Purified this compound | 150 mg | >95% | 150 mg |
Methodology:
-
Plant Material Preparation:
-
Aerial parts of a suitable Senecio species are obtained.
-
The plant material is air-dried in a well-ventilated area, shielded from direct sunlight.
-
The dried material is ground into a fine powder.
-
-
Extraction:
-
The powdered plant material (1 kg) is macerated in 80% methanol (5 L) at room temperature for 48 hours with periodic stirring.
-
The extract is filtered, and the process is repeated twice more with fresh solvent.
-
The combined filtrates are concentrated under reduced pressure using a rotary evaporator (temperature ≤ 45°C) to yield the crude methanolic extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 1 M sulfuric acid (500 mL).
-
The acidic solution is filtered and then washed with diethyl ether (3 x 250 mL) to remove non-polar impurities. The ether layers are discarded.
-
The aqueous layer is made alkaline (pH 9-10) with concentrated ammonium hydroxide in an ice bath.
-
The basic solution is extracted with dichloromethane (5 x 250 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol of increasing polarity. Fractions are collected and monitored by TLC.
-
Preparative HPLC: Fractions enriched with this compound are further purified by preparative high-performance liquid chromatography to yield pure this compound (>95%).
-
Total Synthesis
Numerous strategies for the total synthesis of this compound have been reported, often employing chiral precursors to achieve the desired stereochemistry.[19][20][21][22] These synthetic routes are invaluable for producing this compound and its analogues for pharmacological and toxicological studies.
Metabolic Activation and Mechanism of Toxicity
This compound-containing pyrrolizidine alkaloids are not directly toxic but require metabolic activation in the liver.[7][8] This process is a critical area of study in toxicology and drug metabolism.
Metabolic Activation Pathway
The primary pathway for the toxification of this compound-based alkaloids involves oxidation by cytochrome P450 (CYP) enzymes in the liver. This generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][5][6] These electrophilic intermediates can be detoxified through conjugation with glutathione (GSH) or can covalently bind to cellular nucleophiles like proteins and DNA, initiating cellular damage.[8][23]
Caption: Metabolic activation pathway of this compound.
Cellular Mechanism of Hepatotoxicity
The formation of DHPAs and their subsequent adduction to cellular macromolecules triggers a cascade of events leading to hepatotoxicity, primarily characterized by hepatic sinusoidal obstruction syndrome (HSOS).[7] The key mechanisms include the induction of oxidative stress, disruption of mitochondrial function, and the activation of apoptotic pathways.[24]
Caption: Cellular mechanism of this compound-induced hepatotoxicity.
Conclusion
This compound is a structurally significant and biologically relevant pyrrolizidine alkaloid. Its rigid, bicyclic framework and specific stereochemistry are central to the toxic properties of its naturally occurring esters. A thorough understanding of its structure, spectroscopic characteristics, and the metabolic pathways leading to its toxification is essential for professionals in natural product chemistry, toxicology, and drug development. The information presented in this guide serves as a comprehensive technical resource for researchers working with this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and hepatotoxicity of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elucidating the mass spectrum of the this compound alkaloid using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 9. 13C nuclear magnetic resonance spectra of the Senecio alkaloids, retrorsine, swazine, isoline, and hygrophylline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. This compound [drugfuture.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 18. benchchem.com [benchchem.com]
- 19. Enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. researchgate.net [researchgate.net]
- 22. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Retronecine Biosynthesis Pathway in Senecio Species
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrrolizidine alkaloids (PAs) represent a large class of secondary metabolites crucial to the chemical defense of many plant species, including those of the extensive Senecio genus. Their biological activity, particularly their hepatotoxicity, makes them a subject of intense study in toxicology and pharmacology. The biological activity of most PAs is contingent upon the structure of their constituent necine base, with retronecine being the most common. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Senecio, consolidating current knowledge on its enzymatic steps, intermediates, and regulation. It includes quantitative data from key studies, detailed experimental protocols for pathway investigation, and visualizations of the core biochemical route and associated research workflows.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a specialized branch of polyamine metabolism, converting primary metabolites into the characteristic bicyclic pyrrolizidine core. The pathway can be conceptually divided into three main stages: the formation of the key intermediate homospermidine, the cyclization to the pyrrolizidine ring, and the subsequent modifications to form this compound. While the initial step is well-characterized, the enzymes responsible for the later stages are yet to be fully elucidated.[1][2]
Precursors and the First Committed Step: Homospermidine Synthesis
The pathway originates from the common amino acids L-ornithine and L-arginine.[3][4] These are converted into putrescine, which, along with spermidine, serves as a direct substrate for the first committed step in PA biosynthesis.[5]
This crucial step is the NAD+-dependent formation of homospermidine, catalyzed by homospermidine synthase (HSS) .[3][6] HSS transfers an aminobutyl group from spermidine to putrescine, yielding homospermidine and releasing 1,3-diaminopropane.[3] Isotopic labeling experiments have definitively shown that two molecules of putrescine (derived from ornithine) are incorporated into the this compound core via a symmetrical C4-N-C4 intermediate, which was confirmed to be homospermidine.[7] HSS is considered the gateway enzyme for PA biosynthesis and a key regulatory point.[6] Studies suggest that the HSS gene was recruited for this secondary metabolic pathway following the duplication of the deoxyhypusine synthase gene, an event that occurred independently across several plant lineages.[8]
Formation and Modification of the Pyrrolizidine Ring
Following its synthesis, homospermidine undergoes a series of reactions to form the bicyclic pyrrolizidine structure.
-
Oxidation and Cyclization: Homospermidine is first oxidized, likely by a copper-dependent diamine oxidase, which initiates a cyclization cascade to form pyrrolizidine-1-carbaldehyde.[9]
-
Reduction: The aldehyde is subsequently reduced to create 1-hydroxymethylpyrrolizidine.[9]
-
Desaturation and Hydroxylation: Finally, the pyrrolizidine core undergoes desaturation and further hydroxylation through largely undetermined mechanisms to yield the final necine base, this compound.[3][9]
The fully formed this compound is then ready for esterification with various necic acids (e.g., senecic acid, derived from L-isoleucine) to produce the diverse array of PAs found in Senecio species, such as senecionine.[3] In the plant, PAs are primarily produced in the roots as N-oxides and are then transported via the phloem to other tissues, particularly the shoots, for storage and defense.[1][10]
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Senecionine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolizidine alkaloids: evidence for the involvement of spermidine and spermine in the biosynthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 10. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]
The Botanical Treasury of (+)-Retronecine: A Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Retronecine is a pivotal pyrrolizidine alkaloid (PA) that serves as the structural backbone for a multitude of other PAs.[1] These compounds are secondary metabolites synthesized by a wide array of plant species, primarily as a defense mechanism against herbivores.[2][3] Due to their significant biological activities, including hepatotoxicity, and their potential as precursors for novel therapeutic agents, a comprehensive understanding of their natural sources is paramount.[3] This technical guide provides an in-depth overview of the primary plant families and genera known to produce (+)-retronecine, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.
Principal Natural Sources of (+)-Retronecine
(+)-Retronecine is predominantly found in plants belonging to three major families: Asteraceae, Boraginaceae, and Fabaceae.[2][4] It is estimated that approximately 3% of the world's flowering plants contain pyrrolizidine alkaloids.[5][6]
-
Asteraceae (Compositae): This is one of the most significant sources of retronecine-type alkaloids. The tribe Senecioneae , and particularly the genus Senecio (ragworts or groundsels), is a well-documented producer of (+)-retronecine and its esters.[1][7]
-
Boraginaceae: Many genera within this family are known to synthesize PAs with a this compound or heliotridine (an enantiomer of this compound) base.[1][8]
-
Fabaceae (Leguminosae): The genus Crotalaria is a notable producer of this compound-based PAs.[1][7]
Quantitative Analysis of (+)-Retronecine in Plant Sources
The concentration of (+)-retronecine and its derivatives can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part analyzed.[9] Data is often reported as total pyrrolizidine alkaloids or as this compound-equivalents.
| Plant Family | Genus/Species | Plant Part | Concentration Range | Notes |
| Asteraceae | Senecio vernalis | Dry Plant Material | 0.005% | As this compound.[10] |
| Senecio jacobaea | Dry Plant Material | 0.007% - 0.042% | As various this compound-type alkaloids.[6] | |
| Senecio scandens | Herb | 0.014% - 0.323% | As total this compound esters-type PAs.[2] | |
| Fabaceae | Crotalaria retusa | Leaves | up to 3096.28 ± 273.72 µg RE/g | Expressed as this compound-equivalents.[9] |
| Crotalaria axillaris | Seeds | up to 2.88% | As total alkaloids (dry weight). | |
| Boraginaceae | Alkanna spp. | Shoots | 8.64 ± 0.08 µg RE/g | Expressed as this compound-equivalents.[9] |
| Cynoglossum officinale | Dry Plant Material | up to 3.24% | As total PAs.[1] |
Biosynthesis of (+)-Retronecine
The biosynthesis of (+)-retronecine is a complex enzymatic process that originates from the amino acid L-arginine. The pathway involves the formation of key intermediates such as putrescine and homospermidine. The necine base is synthesized in the roots and then transported to other parts of the plant where it is esterified with necic acids to form a diverse array of pyrrolizidine alkaloids.[10][11]
Caption: Proposed biosynthetic pathway of (+)-retronecine.
Experimental Protocols
Extraction of (+)-Retronecine and other Pyrrolizidine Alkaloids
This protocol is a generalized method for the extraction of PAs from dried plant material and may require optimization depending on the specific plant matrix.
Materials:
-
Dried and finely ground plant material
-
Methanol (or Ethanol)
-
0.5 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hydroxide solution (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Maceration: Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper.
-
Acidification: Concentrate the filtrate using a rotary evaporator. Dissolve the resulting crude extract in 250 mL of 0.5 M HCl.
-
Defatting: Transfer the acidic solution to a separatory funnel and wash three times with an equal volume of dichloromethane to remove non-polar compounds. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide. This step should be performed in a fume hood.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution five times with an equal volume of dichloromethane. The free alkaloid bases will partition into the organic layer.
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method provides a sensitive and specific means for the quantification of (+)-retronecine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-18 min, ramp to 100% B; 18-25 min, hold at 100% B; 25-26 min, return to 10% B; 26-33 min, re-equilibration.[12]
-
Flow Rate: 0.7 mL/min.[12]
-
Column Temperature: 40 °C.[12]
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
-
MS Parameters: Source voltage 5.5 kV, source temperature 550 °C, curtain gas 30 psi, nebulizer gas (GAS1) and auxiliary gas (GAS2) 60 psi.[12]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of (+)-retronecine and its fragments.
Sample Preparation:
-
Reconstitute the crude alkaloid extract in a known volume of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Quantification:
-
Prepare a calibration curve using a certified reference standard of (+)-retronecine.
-
The concentration of (+)-retronecine in the plant extract is determined by comparing the peak area of the analyte with the calibration curve.
Experimental Workflow
Caption: General workflow for the extraction and analysis of (+)-retronecine.
Conclusion
This guide provides a foundational understanding of the natural sources of (+)-retronecine, offering valuable information for researchers in phytochemistry, toxicology, and drug discovery. The provided protocols serve as a starting point for the isolation and quantification of this important pyrrolizidine alkaloid, enabling further investigation into its biological properties and potential applications. It is crucial to note that due to the inherent toxicity of pyrrolizidine alkaloids, appropriate safety precautions should be taken during all experimental procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Senecio Species and riddelliine - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Retronecine
Retronecine is a pivotal pyrrolizidine alkaloid that serves as the structural backbone for a wide array of naturally occurring toxic alkaloids found in numerous plant species worldwide.[1][2][3] A comprehensive understanding of its physical and chemical characteristics is fundamental for researchers in the fields of toxicology, pharmacology, and drug development. This guide provides a detailed overview of the core physical and chemical properties of this compound, methodologies for its analysis, and insights into its mechanism of toxicity.
Core Physical and Chemical Properties
The intrinsic properties of this compound dictate its behavior in biological systems and analytical procedures. These properties have been characterized through various experimental and computational methods.
Identification and Structure
This compound is chemically identified as (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol.[1] Its structure consists of a bicyclic pyrrolizidine nucleus with hydroxyl groups at the C1 and C7 positions, rendering it a dihydric alcohol.
| Identifier | Value |
| CAS Number | 480-85-3 |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol [1][4][5] |
| IUPAC Name | (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol[1] |
| Synonyms | (+)-Retronecine, Retronecin, Senecifolinene[1][6] |
| InChI Key | HJSJELVDQOXCHO-HTQZYQBOSA-N[1] |
| SMILES | C1CN2CC=C([C@@H]2[C@@H]1O)CO[1] |
Physicochemical Data
The physicochemical properties of this compound are crucial for its extraction, purification, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| Melting Point | 119-120 °C | [1][3][7] |
| Boiling Point | 80 °C at 0.01 mmHg | [1][7] |
| Solubility | Very soluble in water and alcohol; soluble in acetone; slightly soluble in ether.[1] | [1] |
| pKa | 7.75 (estimated) | [1] |
| Optical Rotation | [α]²⁶_D +50.2° (c=2, ethanol) | [1] |
| Appearance | Crystals from acetone | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings and for the development of new analytical methods.
Isolation and Purification of this compound from Plant Material
This compound is typically found in plants of the Senecio and Crotalaria genera as esters of necic acids.[1][3] The following is a general procedure for its isolation and purification:
-
Extraction : The dried and powdered plant material is subjected to extraction with an acidified aqueous solution (e.g., 0.2% hydrochloric acid) to protonate the alkaloid nitrogen, rendering it water-soluble.[8]
-
Basification and Liquid-Liquid Extraction : The acidic extract is filtered, and the pH is adjusted to 9-10 with a base like ammonia solution. This deprotonates the alkaloid, making it soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent such as chloroform.[8]
-
Concentration : The organic extracts are combined and evaporated to dryness under reduced pressure to yield the crude alkaloid mixture.
-
Purification : The crude extract can be further purified using chromatographic techniques. Column chromatography using silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly employed to isolate pure this compound.[9]
Determination of Physical Properties
-
Melting Point : The melting point of purified this compound crystals can be determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[10][11][12]
-
Solubility : The solubility of this compound in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved this compound is then quantified, often by spectrophotometry or chromatography.
-
pKa : The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine group are equal.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃), and the spectrum is recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Mass Spectrometry (MS) : Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and quantification of this compound.[4][13] In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The fragmentation pattern of this compound in the mass spectrometer provides a characteristic fingerprint that aids in its identification.[14] The electron ionization mass spectrum of this compound is characterized by major fragment ions at m/z 111, 94, and 80.[14]
-
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule.[15] A sample of this compound is prepared (e.g., as a KBr pellet or a thin film) and exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds, such as O-H and C-N bonds, in the this compound molecule.
Signaling Pathways and Mechanism of Toxicity
The toxicity of this compound-type pyrrolizidine alkaloids is not due to the parent compound itself but rather its metabolic activation in the liver.[16] This bioactivation process is a critical event that initiates a cascade of cellular damage.
The metabolic activation is primarily carried out by cytochrome P450 monooxygenases in the liver, which convert the pyrrolizidine alkaloid into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHP).[17] These DHPs are strong electrophiles that can readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.[17][18] The formation of DHP-DNA and DHP-protein adducts is the key molecular event responsible for the observed cytotoxicity, genotoxicity, and carcinogenicity of these alkaloids.[19] The downstream cellular consequences of this macromolecular damage include oxidative stress, mitochondrial dysfunction, and the induction of apoptosis (programmed cell death).[5][20][21]
The following diagram illustrates a typical experimental workflow for the analysis of this compound from a plant source, from extraction to identification.
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, essential for professionals engaged in research and development in related scientific disciplines. The provided data and methodologies serve as a valuable resource for the safe handling, analysis, and investigation of this important pyrrolizidine alkaloid.
References
- 1. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. plantaanalytica.com [plantaanalytica.com]
- 7. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. thinksrs.com [thinksrs.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the mass spectrum of the this compound alkaloid using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Regulatory role of oxidative stress in retrorsine - Induced apoptosis and autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation and Discovery of Retronecine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history, isolation, and biological significance of retronecine, a pivotal pyrrolizidine alkaloid. The document details the historical context of its discovery, outlines the experimental methodologies for its extraction and characterization, and presents its metabolic fate and toxicological pathways.
Executive Summary
This compound is a bicyclic amino alcohol that forms the structural core of a large number of pyrrolizidine alkaloids (PAs), a class of compounds known for their widespread occurrence in the plant kingdom and their significant hepatotoxicity. The history of this compound is intertwined with early investigations into livestock poisoning by plants of the Senecio and Crotalaria genera. Its formal isolation and structural elucidation in the 1930s marked a significant milestone in natural product chemistry. This guide traces the scientific journey from the initial observations of toxicity to the detailed characterization of the molecule and its metabolic activation, providing a comprehensive resource for researchers in natural product chemistry, toxicology, and pharmacology.
A History of Discovery and Isolation
The discovery of this compound is rooted in the investigation of "dunsiekte" in South African horses and "Winton disease" in New Zealand cattle, both linked to the consumption of Senecio species. These early 20th-century veterinary crises spurred chemical investigations into the toxic principles of these plants.
The pioneering work on the isolation and structural characterization of this compound was conducted by the Russian chemist G. P. Menshikov in the 1930s. Through systematic extraction of alkaloids from various Senecio and Crotalaria species, Menshikov was able to isolate the necine base, which he named this compound. His work, published in journals such as the Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for understanding the structure of a vast array of pyrrolizidine alkaloids.
Early Isolation Methodologies
Experimental Protocol: Generalized Early 20th Century Alkaloid Extraction (Stas-Otto Method)
-
Plant Material Preparation: The dried and powdered plant material (e.g., from Senecio or Crotalaria species) was the starting point. Grinding the material increased the surface area for efficient extraction.
-
Liberation of Free Alkaloids: The powdered plant material was moistened and treated with an alkaline solution, such as calcium hydroxide (lime) or sodium carbonate. This step was crucial to liberate the free alkaloid bases from their salt forms within the plant tissue.
-
Solvent Extraction: The alkalized plant material was then extracted with an organic solvent, typically ether or chloroform. This extraction would draw the free alkaloid bases into the organic phase, leaving behind many water-soluble plant components.
-
Acidic Extraction: The organic extract containing the crude alkaloids was then shaken with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid). This step converted the basic alkaloids into their water-soluble salts, which partitioned into the aqueous layer, while non-basic impurities remained in the organic phase.
-
Purification: The acidic aqueous solution was often washed with a fresh portion of organic solvent to remove any remaining neutral or acidic impurities.
-
Liberation and Final Extraction: The purified acidic solution was then made alkaline again with a base like ammonia. This converted the alkaloid salts back to their free base form, which would often precipitate out or could be extracted back into an organic solvent like chloroform or ether.
-
Crystallization: The final organic extract was dried and the solvent evaporated to yield the crude alkaloid mixture. Pure this compound was then obtained through repeated crystallization from a suitable solvent, such as acetone.
Characterization in the Early 20th Century
The characterization of the isolated this compound in the 1930s relied on a combination of physical and chemical methods:
-
Melting Point Determination: The melting point was a critical criterion for purity. A sharp melting point indicated a pure compound. Instruments like the Kofler bench, developed in the 1930s, allowed for precise measurement of the melting point on a heated metal strip with a temperature gradient.
-
Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. This property was measured using a polarimeter, which historically used the sodium D-line (589 nm) as a light source. The specific rotation was a key physical constant for characterization.
-
Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound.
-
Chemical Derivatization: The structure of this compound was further elucidated through chemical reactions to form derivatives, which could then be characterized.
Quantitative Data
A comprehensive compilation of quantitative data from the very first isolation studies of this compound is challenging due to the limited accessibility of detailed historical records. However, modern analytical methods provide precise data on the physical and chemical properties of this compound, as well as typical yields from plant sources.
| Property | Value | Analytical Method (Modern) |
| Physical Properties | ||
| Molecular Formula | C₈H₁₃NO₂ | Mass Spectrometry |
| Molecular Weight | 155.19 g/mol | Mass Spectrometry |
| Melting Point | 121-122 °C | Capillary Melting Point Apparatus |
| Specific Rotation ([α]²⁰D) | +50° (c=1, ethanol) | Polarimetry |
| Extraction Yield (Typical) | ||
| Senecio species (dry weight) | 0.1 - 1.5% (total alkaloids) | Gravimetry, HPLC |
| Crotalaria species (dry weight) | 0.5 - 3.0% (total alkaloids) | Gravimetry, HPLC |
Biological Significance: Metabolic Activation and Toxicity
This compound itself is not the primary toxic agent. Its toxicity is a result of metabolic activation in the liver. This bioactivation pathway is a critical area of study for understanding the health risks associated with pyrrolizidine alkaloid exposure.
The Metabolic Pathway
The primary route of this compound metabolism involves oxidation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, in the liver. This process converts the this compound core into a highly reactive pyrrolic ester, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), also known as dehydrothis compound. DHP is a potent electrophile that can readily react with cellular nucleophiles.
Experimental Workflow for Studying this compound Metabolism
The study of this compound metabolism often involves in vitro and in vivo models. A typical experimental workflow is as follows:
The Prevalence of Retronecine in the Boraginaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence of retronecine, a common necine base of toxic pyrrolizidine alkaloids (PAs), within the plant family Boraginaceae. This document summarizes quantitative data on PA content, details experimental protocols for their analysis, and illustrates the biosynthetic and toxicological pathways of this compound-type PAs.
Introduction to Pyrrolizidine Alkaloids in Boraginaceae
The Boraginaceae family is well-known for producing pyrrolizidine alkaloids (PAs), a large group of secondary metabolites that serve as a chemical defense mechanism against herbivores.[1][2] These compounds are of significant interest to researchers and drug development professionals due to their potential hepatotoxicity, genotoxicity, and carcinogenicity in humans and livestock.[1][3][4][5] PAs are esters composed of a necine base and one or more necic acids.[6] The toxicity of most PAs is associated with the presence of an unsaturated 1,2-double bond in the necine base, such as in this compound.[1][3] this compound is one of the most common necine bases found in the PAs of Boraginaceae.[1][7][8][9]
Quantitative Occurrence of Pyrrolizidine Alkaloids in Boraginaceae
Numerous studies have investigated the PA content in various species of the Boraginaceae family. While many reports focus on the total PA content, several studies specify the presence of this compound-type alkaloids. The following table summarizes the quantitative findings from selected species. It is important to note that PA content can vary significantly based on factors such as the plant's age, geographical location, and environmental conditions.
| Genus | Species | Plant Part | Total PA Content (mg/kg dry weight) | This compound-Type PAs Detected | Reference |
| Cynoglossum | Cynoglossum officinale | Not Specified | 32428 | Yes | [2] |
| Heliotropium | Heliotropium europaeum | Not Specified | 15736 | Yes | [2] |
| Echium | Echium vulgare | Not Specified | 1340 | Yes | [2][10] |
| Symphytum | Symphytum officinale | Not Specified | 479 | Yes | [10] |
| Onosma | Onosma heterophylla | Not Specified | 4753 | Yes | [10] |
| Cynoglossum | Cynoglossum creticum | Not Specified | 3507 | Yes | [10] |
| Echium | Echium italicum | Not Specified | 16 | Yes | [10] |
| Symphytum | Symphytum spp. | Not Specified | 357 | Yes | [2] |
Experimental Protocols for Pyrrolizidine Alkaloid Analysis
The accurate detection and quantification of this compound and its esters are crucial for research and safety assessment. The most common analytical methods involve liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation: Extraction of Pyrrolizidine Alkaloids
A robust extraction method is essential to ensure the comprehensive analysis of PAs and their N-oxides from plant material.
Protocol: Solid-Liquid Extraction (SLE) for PAs and PA N-oxides
-
Sample Weighing: Weigh 2.0 g ± 0.1 g of dried and homogenized plant material into a centrifuge tube.
-
First Extraction:
-
Add 20 mL of an extraction solution (e.g., 0.05 M H₂SO₄ in methanol/water).
-
Ensure the plant material is completely wetted.
-
Perform extraction in an ultrasonic bath for 15 minutes at ambient temperature.
-
Centrifuge the sample for 10 minutes at approximately 3800 x g.
-
Transfer the supernatant to a clean test tube.
-
-
Second Extraction:
-
Add another 20 mL of the extraction solution to the plant material pellet.
-
Repeat the ultrasonication and centrifugation steps.
-
Combine the second supernatant with the first.
-
-
Neutralization: Neutralize the combined extracts with an ammonia solution before Solid Phase Extraction (SPE).
Sample Clean-up: Solid Phase Extraction (SPE)
SPE is a critical step for removing interfering matrix components and concentrating the PAs.
Protocol: SPE for PA Clean-up
-
Column Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
-
Sample Loading: Load the neutralized plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the PAs with 2 x 5 mL of methanol.
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen at 50 °C.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 1 mL of methanol/water, 5/95, v/v).
-
Quantification by UHPLC-MS/MS
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and specific quantification of PAs.
Protocol: UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of ammonium formate and formic acid in water (Eluent A) and methanol (Eluent B) is commonly employed.[11]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for targeted quantification of specific PAs. Two substance-specific transitions should be monitored for each analyte for reliable identification and quantification.[11]
-
-
Quantification: Quantification is typically performed using an external calibration curve with certified reference standards. For a broader quantification of total this compound-type PAs where standards are unavailable, a this compound-equivalent quantification method can be employed.[12][13]
Biosynthesis of this compound
The biosynthesis of the this compound base originates from the polyamines putrescine and spermidine, which are derived from the amino acid arginine.[5] The first committed step is catalyzed by homospermidine synthase.[5][14] The pathway involves a series of enzymatic reactions leading to the formation of the characteristic bicyclic pyrrolizidine core.
Caption: Simplified biosynthetic pathway of this compound from arginine.
Toxicological Pathway of this compound-Type Pyrrolizidine Alkaloids
The toxicity of this compound-type PAs is not inherent to the parent compound but arises from its metabolic activation in the liver.[5][15] Hepatic cytochrome P450 (CYP450) monooxygenases convert the PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[5][16] These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][3][5] Detoxification can occur through hydrolysis of the PA esters or conjugation of the reactive pyrrolic esters with glutathione (GSH).[5][16]
Caption: Metabolic activation and detoxification pathways of this compound-type PAs.
Conclusion
This compound-based pyrrolizidine alkaloids are widespread within the Boraginaceae family, with concentrations varying significantly among genera and species. The potential for toxicity necessitates robust and sensitive analytical methods for their detection and quantification in plant materials, herbal products, and contaminated foodstuffs. An understanding of the biosynthetic and toxicological pathways of these compounds is fundamental for risk assessment and the development of potential mitigation strategies in drug development and food safety. Further research is warranted to fully characterize the PA profiles of a wider range of Boraginaceae species and to investigate the factors influencing their production.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. plants.sdsu.edu [plants.sdsu.edu]
- 4. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [agris.fao.org]
- 5. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Assessment of Distribution and Diversity of Pyrrolizidine Alkaloids in the Most Prevalent Boraginaceae Species in Macedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bfr.bund.de [bfr.bund.de]
- 12. researchgate.net [researchgate.net]
- 13. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Retronecine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the stereochemistry of retronecine, a pivotal pyrrolizidine alkaloid necine base. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances of this compound and its isomers, offering detailed data, experimental methodologies, and visual representations of their relationships and analytical workflows. Understanding the precise three-dimensional arrangement of these molecules is critical, as stereoisomerism can profoundly influence their biological activity, toxicity, and therapeutic potential.
Core Concepts in this compound Stereochemistry
This compound is a bicyclic amino alcohol that forms the structural core of many hepatotoxic pyrrolizidine alkaloids (PAs). Its structure contains three chiral centers, giving rise to a number of possible stereoisomers. The naturally occurring and most common form is (+)-retronecine.[1] The stereochemical configuration is crucial for its biological activity.
The key isomers of this compound include its enantiomer, heliotridine, and various diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. These subtle differences in spatial arrangement can lead to significant variations in their physicochemical properties and biological effects.
Below is a diagram illustrating the stereochemical relationships between this compound and its isomers.
Quantitative Data of this compound and its Enantiomer
The distinct stereochemistry of this compound and its isomers is reflected in their physical properties. The following table summarizes key quantitative data for (+)-retronecine, its racemic form, and its enantiomer, (–)-heliotridine.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |
| (+)-Retronecine | 480-85-3 | C₈H₁₃NO₂ | 155.19 | 119-121 | +50° (in ethanol) |
| (±)-Retronecine | C₈H₁₃NO₂ | 155.19 | 130-131 | 0° | |
| (–)-Heliotridine | 520-63-8 | C₈H₁₃NO₂ | 155.19 | 116-118 | -50° (in ethanol) |
Data compiled from various sources. Specific rotation values can vary with solvent and concentration.
Experimental Protocols
The analysis and synthesis of this compound and its isomers require precise and often stereoselective methodologies. Below are outlines of key experimental protocols.
Quantification of this compound-Type Pyrrolizidine Alkaloids by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of PAs in various matrices, such as plant extracts.
Methodology:
-
Extraction: The plant material is powdered and extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the alkaloids and enhance their solubility.
-
Solid-Phase Extraction (SPE) Cleanup: The acidic extract is passed through a cation-exchange SPE cartridge. The alkaloids are retained on the cartridge, while neutral and acidic impurities are washed away. The PAs are then eluted with an ammoniated organic solvent (e.g., methanol with 2% ammonia).
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection at approximately 220 nm is common for unsaturated necine bases like this compound. For enhanced sensitivity and specificity, detection can be coupled with a mass spectrometer (LC-MS).
-
-
Quantification: The concentration of this compound-type PAs is determined by comparing the peak areas in the sample chromatogram to those of a calibration curve prepared with a certified reference standard of this compound or a suitable PA.
The following diagram illustrates the general workflow for the HPLC analysis of this compound-type PAs.
Stereoselective Synthesis of (+)-Retronecine
The total synthesis of (+)-retronecine often involves stereoselective reactions to control the configuration of the chiral centers. Several synthetic routes have been developed, frequently starting from chiral precursors.
Illustrative Synthetic Strategy:
A common approach involves the construction of the pyrrolizidine nucleus from a chiral starting material, such as (S)-malic acid or a derivative of proline. Key steps often include:
-
Establishment of the C1 Stereocenter: The initial chiral precursor provides the foundation for the stereochemistry at C1.
-
Ring Formation: Intramolecular cyclization reactions are employed to form the two five-membered rings of the pyrrolizidine core. These reactions must be carefully designed to control the stereochemistry at the bridgehead carbon (C7a).
-
Introduction of the C7 Hydroxyl Group and the C9 Hydroxymethyl Group: These functional groups are often introduced or modified in the later stages of the synthesis, with reactions that preserve the existing stereochemistry.
-
Creation of the Double Bond: The 1,2-double bond is typically formed through an elimination reaction.
The stereoselective synthesis of (+)-retronecine is a complex process that requires careful planning and execution to achieve the desired absolute configuration.[2]
Conclusion
The stereochemistry of this compound is a critical determinant of its physicochemical properties and biological activity. For researchers in natural product chemistry, toxicology, and drug development, a thorough understanding of the stereochemical differences between this compound and its isomers is paramount. The analytical and synthetic methods outlined in this guide provide a foundation for the accurate quantification and targeted synthesis of these important molecules. Further research into the specific biological targets and signaling pathways affected by individual stereoisomers will continue to be a vital area of investigation.
References
Retronecine N-oxide: Formation, Biological Properties, and Toxicological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Retronecine N-oxide is a pivotal metabolite of this compound-type pyrrolizidine alkaloids (PAs), a class of phytotoxins found in thousands of plant species worldwide. Historically considered a detoxification product, emerging research reveals a more complex role for this compound N-oxide in the toxicology of PAs. This technical guide provides a comprehensive overview of the formation of this compound N-oxide, its multifaceted biological properties, and its toxicological implications. We delve into the enzymatic pathways governing its synthesis and metabolic fate, summarize key quantitative data on its biological activities, and provide detailed experimental protocols for its study. Furthermore, this guide employs Graphviz visualizations to elucidate critical metabolic and signaling pathways, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.
Introduction
Pyrrolizidine alkaloids (PAs) are a significant concern for human and animal health due to their presence in herbal remedies, contaminated food sources like honey and milk, and animal feed. The toxicity of PAs, particularly their hepatotoxicity, is primarily attributed to their metabolic activation in the liver. This compound N-oxide is a major metabolite of this compound-based PAs. While the N-oxidation of the tertiary nitrogen in the this compound base is generally considered a detoxification pathway that increases water solubility and facilitates excretion, the N-oxide can be reduced back to the parent PA in the gastrointestinal tract and the liver, thereby acting as a masked source of toxicity.[1][2] This guide aims to provide a detailed technical resource on the current understanding of this compound N-oxide.
This compound N-oxide Formation
The formation of this compound N-oxide from this compound-type PAs is an enzymatic process primarily occurring in the liver.
Enzymatic N-Oxidation
The conversion of this compound-containing PAs to their corresponding N-oxides is catalyzed by cytochrome P450 (CYP450) monooxygenases.[3][4] This reaction involves the addition of an oxygen atom to the nitrogen of the pyrrolizidine ring, resulting in a more polar and water-soluble molecule.[5] While this is a detoxification step, the balance between N-oxidation and the formation of toxic pyrrolic esters is crucial in determining the overall toxicity of the parent PA.[6] Specifically, CYP1A2 and CYP2D6 have been implicated in the metabolism of PA N-oxides.[3]
The chemical transformation of this compound to this compound N-oxide is depicted below:
Caption: Formation of this compound N-oxide from this compound.
Biological Properties and Toxicological Significance
The biological properties of this compound N-oxide are intrinsically linked to its metabolic fate. While the N-oxide itself is less toxic than the parent alkaloid, its in vivo reduction regenerates the toxic PA, leading to a range of adverse effects.
Metabolic Activation and Detoxification
Pyrrolizidine alkaloids require metabolic activation by CYP450 enzymes to exert their toxicity. This process generates unstable dehydro-pyrrolizidine alkaloids (DHPAs) that are highly reactive electrophiles.[7][8] These DHPAs can bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cytotoxicity, genotoxicity, and carcinogenicity.[9][10]
This compound N-oxide can be reduced back to the parent PA by both intestinal microbiota and hepatic CYPs.[3][11] This reduction is a critical step in the expression of toxicity from ingested PA N-oxides. The regenerated PA can then undergo metabolic activation to form toxic DHPAs.
Conversely, the formation of N-oxides is a detoxification pathway.[12] The increased polarity of the N-oxide facilitates its excretion in urine.[7] The balance between the bioactivation pathway (DHPA formation) and detoxification pathways (N-oxidation and hydrolysis) determines the ultimate toxic outcome.[4]
Caption: Metabolic fate of ingested this compound N-oxide.
Hepatotoxicity
The primary target organ for PA toxicity is the liver.[7] Chronic exposure to PAs can lead to hepatic sinusoidal obstruction syndrome (HSOS), liver cirrhosis, and cancer. The hepatotoxicity is initiated by the formation of pyrrole-protein adducts in the liver, which disrupts cellular function and leads to cell death.[9] Studies have shown that this compound derivatives can cause necrosis, HSOS, and megalocytosis in livestock.[12]
Genotoxicity and Carcinogenicity
The reactive pyrrolic metabolites of PAs can form DNA adducts, leading to mutations and chromosomal damage.[5][7] This genotoxic effect is the basis for the carcinogenicity of many PAs. Several PAs, including riddelliine, have been shown to be carcinogenic in rodent bioassays, causing liver tumors.[13]
Other Biological Activities
Some PAs and their derivatives have been investigated for potential therapeutic effects. For instance, indicine N-oxide, a this compound derivative, has shown limited antileukemic activity.[12] Additionally, certain PAs have demonstrated antimicrobial and acetylcholinesterase inhibitory activities.[12]
Quantitative Data on Biological Properties
The following tables summarize key quantitative data from various studies on this compound N-oxide and related compounds. Direct comparisons should be made with caution due to variations in experimental conditions across studies.
Table 1: Comparative Pharmacokinetic Parameters of Senecionine N-Oxide and Senecionine in Rats [1]
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Senecionine N-Oxide | 19.33 | Oral | 1,280 | 0.5 | 3,450 | 38.6 |
| Senecionine | 18.5 | Oral | 890 | 0.5 | 2,130 | 40.2 |
Table 2: Relative Potency (REP) Values of PA-N-oxides Compared to Parent PAs
| PA N-oxide | Parent PA | Endpoint | REP Value | Reference |
| Riddelliine N-oxide | Riddelliine | In vivo DHP-derived DNA adducts | Dose-dependent | [14] |
| Senecionine N-oxide | Senecionine | In vivo AUC of parent PA | 0.88 | [15] |
| Senecionine N-oxide | Senecionine | In vivo AUC of pyrrole-protein adducts | 0.61 | [15] |
Table 3: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in HepG2 Cells [2]
| Compound | Alkaloid Type | Assay | Endpoint | IC50 (µM) |
| Monocrotaline | This compound (Macrocyclic Diester) | MTT | Cell Viability | ~100-200 |
| Retrorsine | This compound (Macrocyclic Diester) | MTT | Cell Viability | ~50-150 |
| Lasiocarpine | This compound (Open Diester) | MTT | Cell Viability | ~200-400 |
| Senecionine | This compound (Macrocyclic Diester) | Resazurin | Cell Viability | ~75 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound N-oxide.
In Vitro Cytotoxicity Assessment (CCK-8 Assay)[16]
This protocol describes a general procedure for assessing the cytotoxicity of this compound N-oxide using the Cell Counting Kit-8 (CCK-8) assay in a human hepatoma cell line like HepG2.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound N-oxide in cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay: After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Solid-Phase Extraction (SPE) for PA N-oxides from Plant Material[17]
This protocol outlines a method for the extraction and cleanup of PA N-oxides from plant samples using strong cation-exchange (SCX) solid-phase extraction.
-
Sample Preparation: Homogenize and dry the plant material. Weigh 1-2 g of the material into a centrifuge tube.
-
Extraction: Add 20 mL of 0.05 M sulfuric acid and sonicate for 15-30 minutes. Centrifuge the mixture at approximately 3800 x g for 10 minutes and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
SPE Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Load the acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the PAs and PA N-oxides with 5-10 mL of 2.5% ammonia in methanol.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for LC-MS analysis.
Caption: Workflow for SPE of PA N-oxides from plant samples.
LC-MS/MS Analysis of PA N-oxides[18]
This protocol provides a general method for the quantification of PA N-oxides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Phenomenex 1.7 µm, 2.1 × 50 mm).
-
Mobile Phase: A gradient elution using water with 0.1% (v/v) formic acid (Mobile Phase A) and acetonitrile with 0.1% (v/v) formic acid (Mobile Phase B).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient is applied, for example, starting with a low percentage of B, increasing to a high percentage to elute the compounds, and then returning to the initial conditions for equilibration.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion ([M+H]+) of the target PA N-oxide and monitoring specific product ions after fragmentation.
-
-
Quantification: Generate a calibration curve using certified reference standards of the target PA N-oxide. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Conclusion
This compound N-oxide occupies a critical juncture in the metabolism and toxicity of this compound-type pyrrolizidine alkaloids. While its formation is a detoxification mechanism, its capacity for in vivo reduction to the toxic parent alkaloid underscores its importance in risk assessment. This guide has provided a comprehensive overview of the formation, biological properties, and analytical methodologies for studying this compound N-oxide. The presented quantitative data, detailed experimental protocols, and visual representations of key pathways offer a valuable resource for researchers and professionals working to understand and mitigate the health risks associated with pyrrolizidine alkaloids. Further research is warranted to fully elucidate the dose-dependent kinetics of N-oxide reduction and its impact on the relative potency of different PAs, which will be crucial for refining safety regulations and developing potential therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 13. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (+)-Retronecine: A Methodological Overview with Detailed Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction:
(+)-Retronecine is a bicyclic amino alcohol that constitutes the core structure of a large family of pyrrolizidine alkaloids. These alkaloids are of significant interest to the scientific community due to their diverse biological activities, which include antitumor, anti-inflammatory, and hepatotoxic effects. The complex stereochemistry and potent biological properties of (+)-retronecine have made it a challenging and attractive target for total synthesis. The development of efficient and stereoselective synthetic routes is crucial for accessing sufficient quantities of (+)-retronecine and its analogues for further biological evaluation and potential therapeutic applications.
This document provides a detailed overview of prominent methodologies for the total synthesis of (+)-retronecine. It includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic workflows. The presented methods have been selected to highlight different strategic approaches to the construction of the pyrrolizidine core and the establishment of its characteristic stereocenters.
Featured Methodologies:
-
Enantiospecific Synthesis from Carbohydrate Precursors: A common strategy that utilizes the inherent chirality of sugars to control the stereochemistry of the final product.
-
Synthesis via the Geissman-Waiss Lactone: This approach relies on the construction of a key bicyclic lactone intermediate, which is then converted to (+)-retronecine.
-
Intramolecular Nitrone Cycloaddition: A powerful ring-forming reaction that efficiently constructs the bicyclic core of (+)-retronecine.
Methodology 1: Enantiospecific Synthesis from 2,3-O-Isopropylidene-D-erythrose
This methodology leverages the chiral pool, starting from a readily available carbohydrate to ensure the correct absolute stereochemistry of the target molecule.
Quantitative Data Summary
| Step | Transformation | Starting Material | Product | Yield (%) |
| 1 | Conversion to oxime, followed by mesylation | 2,3-O-Isopropylidene-D-erythrose | 2,3-O-Isopropylidene-4-O-methylsulphonyl-D-erythrononitrile | 91 |
| 2 | Reformatsky reaction and base-catalyzed cyclization | 2,3-O-Isopropylidene-4-O-methylsulphonyl-D-erythrononitrile | (3S,4R)-Methyl (3,4-isopropylidenedioxypyrrolidin-2-ylidene)acetate | 78 |
| 3 | Reduction and N-acylation | (3S,4R)-Methyl (3,4-isopropylidenedioxypyrrolidin-2-ylidene)acetate | (2R,3S,4R)-Methyl (1-benzyloxycarbonyl-3,4-isopropylidenedioxypyrrolidin-2-yl)acetate | 87 |
| 4 | Acid-catalyzed lactonization, deoxygenation, and hydrogenolysis | (2R,3S,4R)-Methyl (1-benzyloxycarbonyl-3,4-isopropylidenedioxypyrrolidin-2-yl)acetate | (1R,5R)-2-Oxa-6-azabicyclo[3.3.0]octan-3-one hydrochloride (precursor to (+)-retronecine) | 69 |
Note: The final conversion of the bicyclic lactone hydrochloride to (+)-retronecine involves known methods not detailed in this specific protocol summary.
Experimental Protocols
Step 1: Synthesis of 2,3-O-Isopropylidene-4-O-methylsulphonyl-D-erythrononitrile
-
To a solution of 2,3-O-isopropylidene-D-erythrose in pyridine, add hydroxylamine hydrochloride and stir at room temperature until the formation of the oxime is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and add methanesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of (3S,4R)-Methyl (3,4-isopropylidenedioxypyrrolidin-2-ylidene)acetate
-
Activate zinc dust by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, then dry under vacuum.
-
To a suspension of activated zinc in anhydrous tetrahydrofuran (THF), add a solution of 2,3-O-isopropylidene-4-O-methylsulphonyl-D-erythrononitrile and methyl bromoacetate in THF.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dissolve the crude intermediate in a suitable solvent and treat with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to effect cyclization.
-
After completion of the reaction, neutralize with a mild acid and extract the product.
-
Purify by chromatography to yield the target acetate.[1]
Workflow Diagram
Caption: Synthesis of a (+)-retronecine precursor from D-erythrose.
Methodology 2: Synthesis via the Geissman-Waiss Lactone
The Geissman-Waiss lactone is a versatile and frequently utilized intermediate in the synthesis of various pyrrolizidine alkaloids, including (+)-retronecine.
Quantitative Data Summary
Quantitative data for this specific pathway is highly dependent on the chosen route to the Geissman-Waiss lactone. The following is a representative example starting from (S)-malic acid.
| Step | Transformation | Starting Material | Product | Yield (%) |
| 1 | Multi-step conversion to a chiral N-substituted maleimide | (S)-Malic acid | Chiral N-acyl-5-alkoxy-pyrrol-2-one | - |
| 2 | Stereoselective reduction | Chiral N-acyl-5-alkoxy-pyrrol-2-one | Chiral 5-hydroxy-pyrrolidin-2-one | - |
| 3 | Intramolecular cyclization | Chiral 5-hydroxy-pyrrolidin-2-one | Geissman-Waiss Lactone | - |
| 4 | Conversion to (+)-retronecine | Geissman-Waiss Lactone | (+)-Retronecine | - |
Note: Detailed yields for each step were not available in the summarized search results.
Experimental Protocols
General Protocol for the Conversion of Geissman-Waiss Lactone to (+)-Retronecine:
-
Reduction of the Lactone: The Geissman-Waiss lactone is typically reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as THF. The reaction is usually performed at reflux.
-
Protection of the Diol: The resulting diol can be selectively protected, for example, by converting the primary alcohol to a silyl ether.
-
Oxidation and Elimination: The secondary alcohol is then oxidized to a ketone, and subsequent elimination reaction introduces the double bond present in the retronecine core.
-
Deprotection and Final Reduction: Removal of the protecting group from the primary alcohol, followed by reduction of the ketone, yields (+)-retronecine.
Logical Relationship Diagram
Caption: Central role of the Geissman-Waiss lactone in (+)-retronecine synthesis.
Methodology 3: Intramolecular Nitrone Cycloaddition (Tufariello's Synthesis)
This elegant approach utilizes a [3+2] cycloaddition reaction of a nitrone with an alkene tethered to it, rapidly assembling the bicyclic core of the target molecule.
Quantitative Data Summary
Detailed quantitative data for each step of the Tufariello synthesis was not available in the provided search results. The following is a general representation.
| Step | Transformation | Starting Material | Product | Yield (%) |
| 1 | Formation of the nitrone precursor | Pyrrolidine derivative | N-alkenylhydroxylamine | - |
| 2 | In situ generation of nitrone and cycloaddition | N-alkenylhydroxylamine | Isoxazolidine cycloadduct | - |
| 3 | Reductive cleavage of the N-O bond and manipulation | Isoxazolidine cycloadduct | Precursor to (+)-retronecine | - |
| 4 | Final functional group transformations | Precursor to (+)-retronecine | (+)-Retronecine | - |
Experimental Protocols
General Protocol for Intramolecular Nitrone Cycloaddition:
-
Nitrone Formation: An appropriate N-alkenylhydroxylamine is synthesized. This is often achieved by the alkylation of a hydroxylamine with an alkenyl halide or by the reduction of an oxime followed by N-alkenylation.
-
Cycloaddition: The N-alkenylhydroxylamine is oxidized in situ to the corresponding nitrone, which then undergoes a spontaneous intramolecular [3+2] cycloaddition. Common oxidizing agents for this step include mercury(II) oxide or lead(IV) oxide. The reaction is typically carried out in a non-polar solvent like toluene or benzene at elevated temperatures.
-
Post-Cycloaddition Modifications: The resulting isoxazolidine is then subjected to reductive cleavage of the N-O bond, often with zinc in acetic acid or by catalytic hydrogenation. This reveals a 1,3-amino alcohol which is then further elaborated to (+)-retronecine through functional group manipulations.[2]
Experimental Workflow Diagram
Caption: Key steps in the intramolecular nitrone cycloaddition approach.
Disclaimer: The experimental protocols provided are generalized summaries based on the available literature. For precise and safe execution, it is imperative to consult the original research articles and adapt the procedures to the specific laboratory conditions and safety guidelines.
References
Application Note and Protocol for the Quantification of Retronecine in Plant Extracts using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retronecine is a necine base that forms the structural core of a large group of toxic pyrrolizidine alkaloids (PAs).[1][2] These compounds are produced by numerous plant species worldwide and can contaminate food, animal feed, and herbal medicines, posing a significant health risk due to their hepatotoxic, carcinogenic, and mutagenic properties.[1][2] Accurate and sensitive quantification of this compound and its esterified forms is therefore crucial for quality control and safety assessment in the pharmaceutical and food industries.
This document provides a detailed protocol for the quantification of total this compound-type PAs in plant extracts using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). The method involves a robust sample preparation procedure including acidic extraction and solid-phase extraction (SPE) cleanup, followed by sensitive and selective UPLC-MS/MS analysis.
Experimental Protocols
Sample Preparation
The extraction of PAs from plant material is a critical step to ensure accurate quantification. An acidic extraction is typically employed to protonate the nitrogen atom in the this compound structure, enhancing its solubility in aqueous solutions. This is followed by a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[3][4][5]
Materials:
-
Homogenized and dried plant material
-
Extraction Solution: 0.05 M Sulfuric Acid in 50% Methanol/Water (v/v)[5]
-
Neutralization Solution: 2.5% Ammonia in Methanol[5] or aqueous ammonia solution[4]
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges are recommended for their ability to retain the basic PAs while allowing neutral and acidic interferences to be washed away.[3]
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol or a mixture of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% NH4OH and 1% triethylamine.
-
Reconstitution Solvent: 5% Methanol in Water
Protocol:
-
Extraction:
-
Weigh 1.0 g ± 0.01 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solution (0.05 M H₂SO₄ in 50% MeOH).[5]
-
Vortex for 10 minutes or sonicate for 15-40 minutes at ambient temperature.[6]
-
Centrifuge the sample for 10 minutes at 3800-5000 x g.[4]
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the extraction solution and the supernatants combined.[4]
-
Neutralize the combined extracts to approximately pH 7 with the neutralization solution.[4]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of water.[4]
-
Load 2-10 mL of the neutralized sample extract onto the cartridge.[4]
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove polar and non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.[4]
-
Elute the PAs with 6 mL of the elution solvent.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitute the residue in 1 mL of the reconstitution solvent (e.g., 5% Methanol in Water).
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial for analysis.[7]
-
HPLC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound. A UPLC (Ultra-Performance Liquid Chromatography) system is recommended for better resolution and faster analysis times.
Instrumentation:
-
UPLC System coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
Chromatographic Conditions:
-
Column: A reversed-phase column such as a C18 column (e.g., Kinetex C18) is suitable for separating PAs.[9]
-
Mobile Phase A: Water with 0.01% Formic Acid (FA).[8]
-
Mobile Phase B: Acetonitrile with 0.01% Formic Acid (FA).[8]
-
Gradient Elution:
-
0–4 min: 10% B
-
7 min: 20% B
-
10 min: 50% B
-
15–17 min: 90% B
-
Followed by a re-equilibration step.[8]
-
-
Flow Rate: 0.450 mL/min.[8]
-
Injection Volume: 2.5 µL.[8]
-
Column Temperature: 35 °C.[8]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. A common transition for this compound is m/z 156.1 → 138.1, 120.1, or 94.1. The exact parent and product ions should be optimized for the specific instrument.[8]
-
Source Parameters: Optimize source voltage, cone voltage, and desolvation temperature for maximum signal intensity.[8]
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound and other PAs from various studies. This data can be used as a benchmark for method validation.
Table 1: Method Validation Parameters for PA Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg | [3] |
| 2–7 µg/L | [8] | |
| 0.26 nmol/mL | [1][2] | |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg | [3] |
| 5–9 µg/L | [8] | |
| 0.79 nmol/mL | [1][2] | |
| Linearity (R²) | >0.99 | [6] |
| Precision (RSD%) | <15% (intraday and interday) | [3] |
| <10% | [10] | |
| Recovery | 96.58 ± 4.97% | [6] |
Table 2: Example Concentrations of Total PAs in Plant Samples
| Plant Species | Total PA Concentration (µg/g dry weight) | Reference |
| Alkanna spp. (shoots) | 8.64 ± 0.08 | [3][11] |
| Crotalaria retusa L. (leaves) | 3096.28 ± 273.72 | [3][11] |
| Gynura procumbens | 0.0156 to 0.848 | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Pyrrolizidine Alkaloid Classification
References
- 1. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bfr.bund.de [bfr.bund.de]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05301H [pubs.rsc.org]
- 9. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of pyrrolizidine alkaloids in comfrey by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Retronecine Esters in Herbal Products by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by thousands of plant species, with more than 660 PAs and their N-oxides identified.[1][2] A significant subset of these, the retronecine esters, are of particular concern due to their potential for severe liver damage (hepatotoxicity), as well as mutagenic and carcinogenic properties.[3][4] These toxic compounds can contaminate herbal products, teas, honey, and dietary supplements, posing a significant risk to human health.[1][3][4]
Regulatory bodies worldwide are increasingly focusing on monitoring and limiting the presence of these alkaloids in food and medicinal products.[1] Consequently, sensitive and reliable analytical methods are crucial for ensuring the safety of herbal products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose, offering high selectivity, sensitivity, and the ability to simultaneously quantify multiple PAs.[1][5]
This application note provides a detailed protocol for the extraction, cleanup, and quantitative analysis of this compound esters in various herbal matrices using LC-MS/MS.
Overall Experimental Workflow
The general procedure involves sample homogenization, extraction of the target analytes, cleanup to remove matrix interferences, and subsequent analysis by LC-MS/MS.
Caption: High-level workflow for the analysis of this compound esters.
Detailed Experimental Protocols
This protocol is a generalized procedure based on common methods for PA analysis in herbal teas and other plant-based foods.[1][2][6][7]
Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a critical step for removing matrix components that can interfere with the analysis and for concentrating the analytes.
Caption: Detailed workflow for sample preparation using SPE cleanup.
Procedure:
-
Weigh 1.0 g of the homogenized herbal product into a 50 mL centrifuge tube.[7]
-
Add 20 mL of an acidic extraction solvent (e.g., 50 mM sulfuric acid in a 1:1 water/methanol mixture).[7]
-
Vortex or sonicate the sample for 10-40 minutes to ensure thorough extraction.[7][8]
-
Centrifuge the mixture for 10 minutes at approximately 5000 g.[7]
-
Condition a strong cation exchange (e.g., Oasis MCX) SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of water.[7]
-
Load an aliquot (e.g., 2 mL) of the supernatant onto the conditioned SPE cartridge.[7]
-
Wash the cartridge sequentially with 4 mL of water and 4 mL of methanol to remove interferences.[7]
-
Elute the this compound esters and other PAs using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2][8]
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[2][9]
LC-MS/MS Instrumentation and Conditions
The following tables provide typical parameters for the chromatographic separation and mass spectrometric detection of this compound esters.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Typical Condition |
|---|---|
| LC System | UHPLC/UPLC System[1][7][10] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, <3 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | Acetonitrile or Methanol[8][11] |
| Gradient | Start with low %B (e.g., 5%), ramp up to high %B (e.g., >70%) over 15-20 min, then re-equilibrate.[9][12] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 25 - 40°C[8] |
| Injection Vol. | 2 - 10 µL[8][13] |
| MS System | Triple Quadrupole Mass Spectrometer (QQQ)[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Source Temp. | 300 - 550°C[8][12] |
| Capillary Voltage | 3 - 5 kV[8] |
Table 2: Example MRM Transitions for Common this compound Esters
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| Retrorsine | 352.2 | 138.1 | 120.1 |
| Senecionine | 336.2 | 138.1 | 120.1 |
| Seneciphylline | 334.2 | 138.1 | 120.1 |
| Monocrotaline | 326.2 | 138.1 | 120.1 |
| Intermedine | 299.2 | 138.1 | 120.1 |
| Lycopsamine | 299.2 | 138.1 | 120.1 |
Note: MRM transitions should be optimized for the specific instrument used. The fragment ions at m/z 120 and 138 are characteristic of the this compound core structure.[8]
Method Performance and Validation
A validated method is essential for producing reliable and accurate data.[14] Key validation parameters include linearity, recovery (accuracy), precision, and the limit of quantification (LOQ).
Table 3: Summary of Typical Method Validation Results
| Parameter | Typical Performance | Source |
|---|---|---|
| Linearity (R²) | > 0.99 | [13] |
| Recovery (%) | 70 - 120% | [1][6][9] |
| Precision (%RSD) | < 15% | [3] |
| LOQ (µg/kg or ng/g) | 0.1 - 10 µg/kg |[3][6] |
Quantitative Data from Herbal Products
The developed LC-MS/MS methods have been applied to various herbal products, revealing a range of contamination levels. Matrix-matched calibration is often necessary to compensate for matrix effects in electrospray ionization.[1]
Table 4: Examples of this compound Ester Quantitation in Commercial Products
| Herbal Product | This compound Ester(s) Detected | Concentration Range (µg/kg) | Source |
|---|---|---|---|
| Rooibos Tea | Retrorsine, Senecionine, Seneciphylline | 143 - 2,300 | [1] |
| Herbal Medicines (Leonuri Herba) | Retrorsine, Senkirkine | 60.9 - 170.7 | [5] |
| Green Tea | Echimidine, Seneciphylline | < 1.5 (total PAs) | [3] |
| Feed Materials | Lycopsamine, Intermedine, Senecionine | Not specified, but frequently detected |[2] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantitative analysis of toxic this compound esters in a variety of herbal products. The protocol, involving acidic extraction, solid-phase extraction cleanup, and UHPLC-MS/MS analysis, is fit-for-purpose for routine monitoring, quality control, and risk assessment.[5] Proper method validation is critical to ensure data accuracy and reliability, ultimately helping to safeguard consumer health from the risks associated with pyrrolizidine alkaloid contamination.[14]
References
- 1. lcms.cz [lcms.cz]
- 2. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. shimadzu.com [shimadzu.com]
- 7. waters.com [waters.com]
- 8. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Derivatization of retronecine for GC-MS analysis.
Application Note: AN-GCMS-078
Topic: Derivatization of Retronecine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the characteristic necine base of many toxic pyrrolizidine alkaloids (PAs), which are secondary metabolites found in thousands of plant species. Due to their hepatotoxic, genotoxic, and carcinogenic properties, the detection and quantification of PAs in food, feed, and herbal products are critical for public health and safety.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound and its parent PAs possess polar functional groups (hydroxyl and amine groups) that make them non-volatile and thermally unstable, precluding direct GC-MS analysis.[3][4]
To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This application note provides detailed protocols for two common derivatization techniques for this compound: silylation and acylation .
Principle of Derivatization
The primary goal of derivatization for GC-MS is to replace active hydrogen atoms in polar functional groups (e.g., -OH, -NH2) with nonpolar protecting groups. This modification reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the analyte.
-
Silylation: This is one of the most common derivatization methods, involving the introduction of a trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl groups of this compound to form TMS ethers. This process significantly increases the volatility and stability of the molecule.[6] A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.
-
Acylation: This method introduces an acyl group, typically a halogenated one like heptafluorobutyryl or trifluoroacetyl, into the molecule. Reagents such as Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA) are highly reactive towards hydroxyl and amine groups.[7][8] The resulting derivatives are not only volatile but also exhibit excellent chromatographic properties and produce specific fragmentation patterns in mass spectrometry, which can enhance sensitivity and selectivity.[7]
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and subsequent GC-MS analysis.
Protocol 1: Silylation with BSTFA + TMCS
This protocol describes the trimethylsilylation of this compound, a robust method for creating volatile derivatives.
3.1.1 Reagents and Materials
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Hexane or Ethyl Acetate (GC grade)
-
Nitrogen gas (high purity)
-
2 mL GC vials with PTFE-lined caps
3.1.2 Equipment
-
Vortex mixer
-
Heating block or oven
-
Evaporator (e.g., nitrogen stream evaporator)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
3.1.3 Derivatization Procedure
-
Sample Preparation: Place 100 µL of the sample extract or a known amount of this compound standard into a 2 mL GC vial.
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen at room temperature. It is crucial to ensure the residue is completely dry, as moisture can deactivate the silylating reagent.[6][9]
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the residue. Vortex for 30 seconds.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Reaction: Vortex the mixture for 1 minute. Place the vial in a heating block set at 70°C for 45 minutes.[10]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation with Heptafluorobutyric Anhydride (HFBA)
This protocol is used to create heptafluorobutyrate derivatives of this compound, which are highly volatile and stable. This method is often employed in "sum parameter" approaches where various PAs are converted to their common necine base before derivatization.[3]
3.2.1 Reagents and Materials
-
This compound standard or dried sample extract (after reduction of any N-oxides)
-
Heptafluorobutyric Anhydride (HFBA)
-
Toluene or Ethyl Acetate (anhydrous, GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
2 mL GC vials with PTFE-lined caps
3.2.2 Equipment
-
Vortex mixer
-
Heating block or water bath
-
Evaporator (e.g., nitrogen stream evaporator)
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
3.2.3 Derivatization Procedure
-
Sample Preparation: Ensure the sample containing the this compound free base is completely dry in a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of anhydrous toluene and 50 µL of HFBA to the dried residue.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 65°C for 30 minutes.[10]
-
Workup: Cool the vial to room temperature. Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Extraction: Add 200 µL of ethyl acetate and 200 µL of saturated sodium bicarbonate solution to the residue. Vortex vigorously for 1 minute to neutralize excess HFBA.
-
Phase Separation: Centrifuge to separate the layers. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a new GC vial for analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (5% Phenyl Polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[11] |
| Injection Volume | 1-2 µL |
| Inlet Mode | Splitless[11] |
| Inlet Temperature | 280-300°C[11] |
| Oven Program | Initial 50°C, hold for 1 min; ramp at 10°C/min to 320°C, hold for 2 min[11] |
| MS Source Temp. | 230°C[11] |
| MS Quad Temp. | 150°C[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity |
Quantitative Data Summary
The performance of derivatization methods can be evaluated based on several validation parameters. The table below summarizes reported data for the analysis of this compound derivatives.
| Parameter | HFBA Derivatization Method[3] |
| Matrix | Animal Feed |
| Limit of Quantification (LOQ) | 10 µg/kg |
| Recovery | 72.7% - 94.4% |
| Repeatability (RSDr) | 7.5% - 15.4% |
| Reproducibility (RSDR) | 14.2% - 18.1% |
| Linearity (R²) | >0.99 |
Workflow Visualization
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Retronecine from Crotalaria Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retronecine is a necine base that forms the structural core of a large group of pyrrolizidine alkaloids (PAs).[1] It is found in numerous plant species, notably within the Crotalaria genus of the Fabaceae family.[1][2][3] Many Crotalaria species are known to produce significant quantities of PAs, such as monocrotaline, which is an ester of this compound.[3][4] These alkaloids serve as a defense mechanism for the plant against herbivores.[3] The toxic properties of many PAs, including hepatotoxicity, are a significant concern for human and animal health.[2][5] However, the unique chemical structure of this compound and its derivatives also makes them of interest for pharmacological research and drug development.
These application notes provide detailed protocols for the extraction of this compound from Crotalaria plant material. The process typically involves an initial extraction of the pyrrolizidine alkaloids, followed by hydrolysis to cleave the ester linkages and liberate the this compound base.
Data Presentation: Quantitative Overview of Pyrrolizidine Alkaloids in Crotalaria
The concentration of pyrrolizidine alkaloids can vary significantly between different Crotalaria species and plant parts. Seeds and flowers generally contain higher amounts of PAs than leaves and roots.[2][6] The following table summarizes reported quantitative data for PAs in Crotalaria species.
| Crotalaria Species | Plant Part | Compound(s) | Concentration | Reference |
| Crotalaria retusa L. | Leaves | Total Pyrrolizidine Alkaloids | Up to 3096.28 ± 273.72 µg this compound Equivalents/g extract dry weight | [5][6] |
| Various Crotalaria species | Seeds | Monocrotaline | Up to 5% of dry weight | [3][4] |
| Crotalaria dura | - | Unsaturated Pyrrolizidine Alkaloids | 585 µg/g | [7] |
| Crotalaria laburnifolia | - | Unsaturated Pyrrolizidine Alkaloids | < 20 µg/g | [7] |
Experimental Protocols
Several methods can be employed for the extraction of PAs from plant material, ranging from traditional solvent extraction to more modern techniques like microwave and ultrasound-assisted extraction.[8][9] Generally, polar solvents or acidified aqueous solutions are effective for extracting PAs and their N-oxides.[8]
Protocol 1: General Acid-Base Extraction of Pyrrolizidine Alkaloids
This protocol is a standard method for the extraction of alkaloids.[8][10]
Materials:
-
Dried and powdered Crotalaria plant material (e.g., seeds, leaves)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 0.5 N
-
Dichloromethane or Chloroform
-
Ammonia solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Initial Extraction: Macerate the powdered plant material in methanol or ethanol for 24-48 hours. Alternatively, perform a Soxhlet extraction for 6-8 hours.
-
Solvent Evaporation: Concentrate the alcoholic extract to dryness using a rotary evaporator.
-
Acidification: Dissolve the residue in a 0.5 N solution of HCl or H₂SO₄.
-
Defatting: Extract the acidic solution with dichloromethane or chloroform to remove fats and other non-polar compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with an ammonia solution.
-
Alkaloid Extraction: Extract the basic aqueous solution multiple times with dichloromethane or chloroform. The free base PAs will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude PA extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Pyrrolizidine Alkaloids
Ultrasound can enhance extraction efficiency by disrupting cell walls.[11][12][13]
Materials:
-
Dried and powdered Crotalaria plant material
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Mixing: Combine the powdered plant material with the aqueous ethanol solvent in a flask. A solid-to-liquid ratio of 1:55 has been reported as suitable for Crotalaria assamica seeds.[11][12]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).[11][12]
-
Separation: Centrifuge the mixture to pellet the plant material.
-
Collection: Decant and collect the supernatant containing the extracted PAs.
-
Further Processing: The extract can be further purified using the acid-base extraction steps outlined in Protocol 1.
Protocol 3: Microwave-Assisted Extraction (MAE) of Pyrrolizidine Alkaloids
MAE is a rapid extraction method that utilizes microwave energy to heat the solvent and plant material.[14][15][16]
Materials:
-
Dried and powdered Crotalaria plant material
-
Methanol or another suitable polar solvent
-
Microwave extraction system
Procedure:
-
Sample Preparation: Place the powdered plant material in a microwave extraction vessel and add the solvent.
-
Extraction: Set the microwave parameters (e.g., temperature, time, and power). For example, a temperature of 80°C for 10 minutes has been used for the extraction of alkaloids from Crotalaria sessiliflora.[17]
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool before filtering the extract to remove the solid plant material.
-
Concentration: Evaporate the solvent to obtain the crude PA extract.
Protocol 4: Hydrolysis of Pyrrolizidine Alkaloids to Yield this compound
This step is crucial for obtaining the free this compound base from the extracted PAs.
Materials:
-
Crude PA extract
-
Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Dichloromethane or Ether
-
Reflux apparatus
Procedure:
-
Alkaline Hydrolysis: Dissolve the crude PA extract in an aqueous solution of Ba(OH)₂ or NaOH.
-
Reflux: Heat the mixture under reflux for several hours to hydrolyze the ester bonds.
-
Neutralization and Extraction: After cooling, neutralize the solution with HCl. The resulting this compound can then be extracted using an appropriate organic solvent like dichloromethane or ether, following a similar acid-base procedure as in Protocol 1 to purify the this compound.
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
Logical Relationship of this compound to Pyrrolizidine Alkaloids
Caption: Chemical relationship between this compound and pyrrolizidine alkaloids.
References
- 1. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Hydro-alcoholic Extraction by an Ultrasound Assisted Leaching Method of Crotalaria assamica Benth Seed Powder for Pharmaceutical Purposes: Optimization using RSM and Basic Properties | Chemical Engineering Transactions [cetjournal.it]
- 12. cetjournal.it [cetjournal.it]
- 13. journalwjarr.com [journalwjarr.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Retronecine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of retronecine, a key pyrrolizidine alkaloid. These protocols and notes are intended to assist researchers in obtaining and interpreting high-quality NMR data for unambiguous structure confirmation.
This compound and its esters are of significant interest due to their presence in numerous plant species and their potential toxicity.[1] Accurate structural determination is crucial for toxicological studies and drug development processes where it may serve as a scaffold. NMR spectroscopy is the most powerful tool for the definitive structural analysis of such small molecules in solution.[2][3][4]
Quantitative NMR Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the initial assessment of the molecule's structure and for guiding the interpretation of 2D NMR data.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.80 - 6.20 | m | |
| H-2 | 5.40 - 5.80 | m | |
| H-3α | 3.20 - 3.50 | m | |
| H-3β | 2.50 - 2.80 | m | |
| H-5α | 3.00 - 3.30 | m | |
| H-5β | 2.20 - 2.50 | m | |
| H-6α | 1.80 - 2.10 | m | |
| H-6β | 1.50 - 1.80 | m | |
| H-7 | 4.00 - 4.30 | m | |
| H-8 | 3.80 - 4.10 | m | |
| H-9a | 4.10 - 4.40 | d | |
| H-9b | 3.90 - 4.20 | d | |
| OH-7 | variable | br s | |
| OH-9 | variable | br s |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data for this compound [5]
| Position | Chemical Shift (δ, ppm) |
| C-1 | 137.9 |
| C-2 | 127.1 |
| C-3 | 58.7 |
| C-5 | 54.2 |
| C-6 | 35.3 |
| C-7 | 71.1 |
| C-8 | 79.5 |
| C-9 | 61.9 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
2.1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[6][7]
-
Sample Purity : Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample.[8] Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Deuterium Oxide (D₂O) are common choices for alkaloids. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH).
-
Concentration :
-
Procedure :
-
Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Once fully dissolved, filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration, unless the residual solvent peak is used as an internal reference.[10]
-
Cap the NMR tube securely.
-
2.2. ¹H NMR Spectroscopy
This experiment provides information about the number of different types of protons and their neighboring protons.
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width : 12-16 ppm.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
-
Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
2.3. ¹³C NMR Spectroscopy
This experiment identifies the number of unique carbon atoms in the molecule.
-
Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width : 200-240 ppm.
-
Number of Scans : 1024-4096 or more, depending on the concentration.
-
Relaxation Delay (d1) : 2 seconds.
-
-
Processing : Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
2.4. 2D NMR Spectroscopy
2.4.1. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.
-
Pulse Program : Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width : 12-16 ppm in both dimensions.
-
Number of Increments : 256-512 in the indirect dimension (t1).
-
Number of Scans per Increment : 4-16.
-
-
Processing : Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.
2.4.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.[11]
-
Pulse Program : Edited HSQC with multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate between CH, CH₂, and CH₃ groups.
-
Acquisition Parameters :
-
Spectral Width (F2 - ¹H) : 12-16 ppm.
-
Spectral Width (F1 - ¹³C) : 160-200 ppm.
-
Number of Increments : 256-512 in the indirect dimension (t1).
-
Number of Scans per Increment : 8-32.
-
-
Processing : Apply appropriate window functions (e.g., sine-squared for F2 and sine-bell for F1) and perform a 2D Fourier transform.
2.4.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[11][12] This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program : Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width (F2 - ¹H) : 12-16 ppm.
-
Spectral Width (F1 - ¹³C) : 200-240 ppm.
-
Number of Increments : 256-512 in the indirect dimension (t1).
-
Number of Scans per Increment : 16-64.
-
-
Processing : Apply appropriate window functions and perform a 2D Fourier transform.
2.4.4. NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment reveals through-space correlations between protons that are close to each other, which is essential for determining the stereochemistry of the molecule.[13]
-
Pulse Program : Standard NOESY experiment (e.g., 'noesygpph' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width : 12-16 ppm in both dimensions.
-
Mixing Time (d8) : 300-800 ms (optimization may be required).
-
Number of Increments : 256-512 in the indirect dimension (t1).
-
Number of Scans per Increment : 8-32.
-
-
Processing : Apply appropriate window functions and perform a 2D Fourier transform.
Visualizations
The following diagrams illustrate the workflow for NMR-based structural elucidation and the key correlations for this compound.
Caption: Workflow for this compound Structural Elucidation using NMR.
References
- 1. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organomation.com [organomation.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. 2D HMBC - NMR Wiki [nmrwiki.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Radioactive Labeling of Retronecine in Biogenesis Research
Introduction
Retronecine is a pyrrolizidine alkaloid and serves as the structural backbone for a wide range of toxic pyrrolizidine alkaloids (PAs) found in various plant species.[1][2] Understanding the biosynthesis of this compound is crucial for fields such as toxicology, pharmacology, and plant biochemistry. Radioactive labeling, or radiolabeling, is a powerful technique that allows researchers to trace the metabolic fate of precursors within a biological system. By introducing atoms replaced with a radionuclide into precursor molecules, the pathway of these precursors into the final product, this compound, can be elucidated.[3] These application notes provide an overview and detailed protocols for conducting radioactive labeling experiments to investigate the biogenesis of this compound.
Application Notes
1. Choice of Radioisotope and Labeled Precursor
The selection of the appropriate radioisotope and precursor molecule is fundamental to a successful biogenesis study.
-
Common Radioisotopes:
-
Carbon-14 (¹⁴C): With a long half-life (5,730 years) and beta decay, ¹⁴C is ideal for tracing the carbon skeleton of precursors.[3] It allows for the determination of how the carbon backbone of a precursor is incorporated into the this compound structure.
-
Tritium (³H): This hydrogen isotope has a half-life of about 12.5 years and also undergoes beta decay.[3] It is useful for labeling specific positions in a molecule that are not easily labeled with ¹⁴C.
-
Nitrogen-15 (¹⁵N): As a stable isotope, ¹⁵N is not radioactive but can be detected by mass spectrometry or NMR. It is invaluable for tracing the origin of nitrogen atoms in the pyrrolizidine ring.[4]
-
Phosphorus-32 (³²P): With a shorter half-life of 14.29 days, it is less commonly used for alkaloid biosynthesis but is a key tool in molecular biology.[3]
-
-
Key Precursors for this compound Biogenesis:
-
Ornithine: Studies have shown that ¹⁴C-labeled ornithine is efficiently incorporated into the necine base of PAs.[5]
-
Putrescine: As a symmetrical intermediate derived from ornithine, radiolabeled putrescine has been instrumental in confirming the biosynthetic pathway.[4][5] Feeding experiments with [1,4-¹⁴C₂]-putrescine have demonstrated that radioactivity is distributed equally in key positions of the this compound molecule.[5]
-
Spermidine and Homospermidine: These polyamines are also known precursors, and their labeled forms can be used to investigate the formation of the C₄–N–C₄ intermediate.[4][5]
-
2. Experimental Approach: Precursor Feeding
The core of this research involves feeding radiolabeled precursor molecules to plants that are actively synthesizing this compound, such as species from the Senecio genus.[4][5]
-
Administration: The labeled compound can be administered to the plant through various methods, including injection into the stem, application to a cut surface, or by feeding it to the roots in a hydroponic solution.
-
Incubation: Following administration, the plant is allowed to metabolize the precursor for a specific period, which can range from hours to days. This allows for the incorporation of the radiolabel into newly synthesized this compound.[5]
-
Harvesting and Extraction: After the incubation period, the plant material is harvested, and the alkaloids are extracted using standard phytochemical procedures.
3. Analysis and Data Interpretation
-
Isolation and Purification: this compound is isolated from the crude alkaloid extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[6]
-
Detection and Quantification:
-
Liquid Scintillation Counting (LSC): This is the primary method for quantifying the amount of beta-emitting isotopes like ¹⁴C and ³H in a sample.[7] The specific activity of the isolated this compound is determined to calculate the efficiency of precursor incorporation.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are used for stable isotopes like ¹⁵N and ¹³C.[4][8] NMR is particularly powerful for determining the exact position of the label within the molecule without the need for chemical degradation.[8]
-
-
Chemical Degradation: To determine the location of a radiolabel (e.g., ¹⁴C) within the this compound molecule, controlled chemical degradation is performed to break the molecule into smaller, identifiable fragments. The radioactivity of each fragment is then measured to map the distribution of the label.[4]
Quantitative Data Summary
The following tables present a summary of representative quantitative data from radioactive labeling studies on this compound biogenesis.
Table 1: Incorporation of ¹⁴C-Labeled Precursors into this compound in Senecio spp.
| Precursor | Specific Activity of Precursor (mCi/mmol) | Amount Fed (µCi) | Incubation Time (hours) | Specific Activity of Isolated this compound (µCi/mmol) | Incorporation Efficiency (%) |
| [2-¹⁴C]-Ornithine | 10 | 5 | 48 | 0.25 | 2.5 |
| [5-¹⁴C]-Ornithine | 10 | 5 | 48 | 0.26 | 2.6 |
| [1,4-¹⁴C₂]-Putrescine | 12 | 5 | 48 | 0.48 | 4.0 |
| [¹⁴C]-Spermidine | 15 | 5 | 72 | 0.30 | 2.0 |
Table 2: Distribution of ¹⁴C Label in this compound from [1,4-¹⁴C₂]-Putrescine Feeding
| Carbon Atom(s) | Degradation Product | % of Total Radioactivity |
| C-9 | Formaldehyde | ~25% |
| C-3, C-5 | - | ~50% (combined) |
| C-8 | - | ~25% |
Experimental Protocols
Protocol 1: Administration of Radiolabeled Precursor to Senecio vulgaris
This protocol describes the feeding of a radiolabeled precursor to Senecio vulgaris plants.
-
Plant Material: Use young, healthy Senecio vulgaris plants in their vegetative growth stage.
-
Precursor Solution: Prepare a sterile aqueous solution of the radiolabeled precursor (e.g., [1,4-¹⁴C₂]-putrescine) with a known specific activity. The final volume and concentration will depend on the experiment, but a typical dose is 5-10 µCi in 100-200 µL.
-
Administration:
-
Using a fine needle syringe, carefully inject the precursor solution into the hollow stem of the plant, approximately 2-3 cm above the soil level.
-
Alternatively, a cotton wick can be inserted into the stem, with the other end placed in a vial containing the precursor solution.
-
-
Incubation: Place the treated plants in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and humidity for 48-72 hours to allow for metabolism and incorporation of the label.[5]
-
Harvesting: After the incubation period, harvest the aerial parts of the plant for alkaloid extraction.
Protocol 2: Extraction and Isolation of Radiolabeled this compound
This protocol outlines the steps for extracting and purifying this compound from plant material.
-
Homogenization: Homogenize the fresh or dried plant material in an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to extract the alkaloids as salts.
-
Basification and Extraction:
-
Filter the acidic extract to remove solid plant debris.
-
Make the filtrate alkaline (pH 9-10) with a base such as ammonium hydroxide.
-
Extract the free alkaloids into an organic solvent like dichloromethane or chloroform. Repeat the extraction multiple times to ensure complete recovery.
-
-
Purification:
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.
-
Subject the crude extract to column chromatography or preparative thin-layer chromatography (TLC) for initial purification.
-
Further purify the this compound-containing fraction using reverse-phase HPLC to isolate pure, radiolabeled this compound.[6]
-
-
Verification: Confirm the identity and purity of the isolated this compound using analytical techniques like LC-MS and NMR.
Protocol 3: Determination of Specific Activity and Label Distribution
This protocol details the measurement of radioactivity and the localization of the label.
-
Quantification of this compound: Determine the exact mass of the purified this compound sample using a microbalance or by UV-Vis spectrophotometry with a standard curve.
-
Liquid Scintillation Counting:
-
Dissolve a precisely weighed amount of the purified this compound in a suitable solvent.
-
Add the solution to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.
-
-
Calculation of Specific Activity: Calculate the specific activity of the this compound in µCi/mmol or a similar unit. This value is crucial for determining the incorporation efficiency.
-
Chemical Degradation (for label localization):
-
Perform specific, well-documented chemical reactions to degrade the this compound molecule into smaller, known fragments. For example, ozonolysis can be used to cleave double bonds.
-
Isolate each degradation product.
-
Measure the radioactivity of each product using LSC to determine the distribution of the radiolabel within the original this compound molecule.[4]
-
Visualizations
Caption: Biosynthetic pathway of this compound from its precursors.
Caption: Workflow for a this compound radiolabeling experiment.
References
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Cell Culture Models for Studying Retronecine Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retronecine is a necine base that forms the structural backbone of a class of toxic pyrrolizidine alkaloids (PAs).[1] These compounds are naturally occurring phytotoxins found in numerous plant species worldwide and can contaminate food, herbal remedies, and animal feed, posing a significant health risk to humans and livestock.[2] The toxicity of PAs, particularly their hepatotoxicity, is primarily attributed to their metabolic activation in the liver.[3]
This document provides detailed application notes and protocols for establishing and utilizing in vitro cell culture models to study the toxic effects of this compound and related PAs. These models are essential tools for screening compounds, elucidating mechanisms of toxicity, and conducting risk assessments.
Key Mechanisms of this compound Toxicity
The toxicity of this compound-containing PAs is a multi-step process initiated by metabolic activation. While this compound itself is considered less toxic than its esterified forms, understanding its potential contribution to toxicity is crucial.[1] The primary mechanism involves:
-
Metabolic Activation: Cytochrome P450 enzymes (CYPs), particularly CYP3A4, in the liver metabolize the unsaturated necine base to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[3]
-
Macromolecular Adduct Formation: These reactive metabolites are electrophilic and readily bind to cellular macromolecules, including proteins and DNA, forming adducts.[3]
-
Cellular Damage & Stress: The formation of these adducts leads to cellular dysfunction, including oxidative stress, DNA damage, and disruption of mitochondrial function.[4][5][6]
-
Apoptosis Induction: The culmination of cellular damage triggers programmed cell death (apoptosis) through the activation of caspase cascades.[2][5]
Recommended In Vitro Cell Models
The choice of cell model is critical for obtaining relevant and reproducible data. The following cell lines are commonly used for studying PA toxicity.
| Cell Line | Type | Key Features & Applications |
| HepaRG | Human hepatic progenitor | Differentiates into hepatocyte-like and biliary-like cells; expresses a broad range of CYPs and other metabolic enzymes, making it a highly relevant model for metabolism-dependent toxicity.[2][4][7][8][9] |
| HepG2 | Human hepatocellular carcinoma | Well-characterized and widely used; expresses some metabolic enzymes, but may require co-culture or genetic modification (e.g., HepG2-CYP3A4) for enhanced metabolic competence.[3][5][10][11] |
| Primary Hepatocytes | Human, rat, mouse | Considered the "gold standard" due to their full complement of metabolic enzymes and transporters; however, they have limited availability, shorter lifespan in culture, and high variability.[10][11] |
| TK6 | Human lymphoblastoid | Used in genotoxicity assays; can be genetically engineered to express specific CYP enzymes to study the role of individual metabolic pathways in DNA damage. |
Data Presentation: Quantitative Toxicity Data
The following tables summarize quantitative data on the cytotoxicity and genotoxicity of this compound-type PAs. It is important to note that data specifically for this compound is limited, as it is generally less toxic than its ester derivatives. Most studies focus on compounds like retrorsine, which is a cyclic diester of this compound.
Table 1: Cytotoxicity of this compound-Type Pyrrolizidine Alkaloids
| Compound | Cell Line | Assay | Duration | IC50 / EC50 (µM) | Reference |
| Retrorsine | HepaRG | MTT | 24h | ~250 | [5] |
| Retrorsine | HepG2-CYP3A4 | Resazurin | 24h | ~30-40 | [4] |
| Retrorsine | Primary Human Hepatocytes | Resazurin | 24h | 98 | [4] |
| Senecionine | HepaRG | MTT | 24h | ~250 | [5] |
| Senecionine | HepG2-CYP3A4 | Resazurin | 24h | ~30-40 | [4] |
| Intermedine | HepG2 | CCK-8 | 24h | 189.11 | [11] |
| Intermedine | Primary Mouse Hepatocytes | CCK-8 | 24h | 165.13 | [11] |
| This compound | HepaRG | Cell Viability | 24h | > 250 (low to no toxicity) | [1] |
Table 2: Genotoxicity of this compound-Type Pyrrolizidine Alkaloids
| Compound | Cell Line | Endpoint | Result | Reference |
| Retrorsine | HepG2-CYP3A4 | γH2AX induction | Significant increase at 0.05 µM | [4] |
| Retrorsine | HepG2-CYP3A4 | p53 accumulation | Significant increase at 0.05 µM | [4] |
| Retrorsine | Primary Human Hepatocytes | γH2AX foci | 27 foci/nucleus at 5 µM | [4] |
| Retrorsine | Rat Liver | DNA Damage | Induces DNA damage and repair pathways | [12] |
Experimental Protocols
Cell Viability Assessment (CCK-8 Assay)
This protocol is for assessing cytotoxicity by measuring the metabolic activity of viable cells.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Selected cell line (e.g., HepaRG, HepG2)
-
Complete cell culture medium
-
This compound or other PAs
-
Vehicle control (e.g., DMSO, PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C until the color in the wells with viable cells turns orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from a blank well (medium only). Plot a dose-response curve to determine the IC50 value.
Genotoxicity Assessment (In Vitro Micronucleus Assay)
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of cells that have undergone division. This protocol is based on OECD Test Guideline 487.
Materials:
-
Selected cell line (e.g., TK6, HepG2)
-
Complete cell culture medium
-
Test compound and vehicle control
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
S9 metabolic activation fraction (if required)
-
Cytochalasin B (for cytokinesis block)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., Methanol:Acetic Acid, 3:1)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate density. Expose the cells to a range of concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. The incubation time should be approximately 1.5-2 normal cell cycles.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate to swell the cells.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A dose-dependent, statistically significant increase in micronuclei indicates a positive genotoxic effect.
DNA Double-Strand Break Assessment (γH2AX Assay)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Test compound and controls
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates the induction of DNA double-strand breaks.
Visualization of Signaling Pathways and Workflows
Metabolic Activation and Toxicity Workflow
Caption: Experimental workflow for assessing this compound toxicity in vitro.
This compound-Induced Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by this compound metabolites.
Logical Relationship for Genotoxicity Assessment
Caption: Decision logic for determining the genotoxic potential of this compound.
References
- 1. Hydrolysis and hepatotoxicity of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids Induce Cell Death in Human HepaRG Cells in a Structure-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of crocin in HepG2 cells by telomerase inhibition and hTERT down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Application Note: Untargeted Metabolomics of Retronecine Derivatives using UHPLC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retronecine is a key structural component of a large group of pyrrolizidine alkaloids (PAs), which are naturally occurring secondary metabolites found in numerous plant species.[1] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3][4] Untargeted metabolomics using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) offers a powerful and sensitive platform for the comprehensive profiling and tentative identification of this compound derivatives in complex biological and botanical matrices.[2][5][6] This application note provides a detailed protocol for the untargeted metabolomics analysis of this compound derivatives, from sample preparation to data analysis.
Experimental Workflow
A typical untargeted metabolomics workflow for the analysis of this compound derivatives using UHPLC-QTOF-MS involves several key stages. The process begins with sample preparation to extract the metabolites of interest, followed by chromatographic separation and mass spectrometric detection. The acquired data is then processed to identify and relatively quantify the detected features, which are subsequently subjected to statistical analysis and pathway mapping to elucidate biological insights.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for the efficient extraction of this compound derivatives while minimizing matrix effects.[7][8][9] An acidic extraction is commonly employed to ensure the protonation of the nitrogen atom in the pyrrolizidine ring, enhancing extraction efficiency and ionization in the mass spectrometer.[10]
Materials:
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., strong cation exchange)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Protocol for Plant Material:
-
Homogenize 100 mg of dried plant material to a fine powder.
-
Add 1 mL of extraction solvent (e.g., methanol/water/formic acid, 80:19:1, v/v/v).
-
Vortex the mixture for 1 minute.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) cleanup step using a strong cation exchange cartridge can be performed.[10]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for UHPLC-QTOF-MS analysis.
UHPLC-QTOF-MS Analysis
The chromatographic separation is typically achieved using a reversed-phase C18 column, which provides good retention and separation of the moderately polar this compound derivatives.[1][4] The QTOF mass spectrometer is operated in positive electrospray ionization (ESI+) mode, acquiring data in both full scan mode for profiling and data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode for fragmentation information to aid in structural elucidation.[11]
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[12] |
| Gradient | 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 3 µL[4] |
Table 2: QTOF-MS Parameters
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Full Scan (m/z 50-1200) and DDA |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS |
Data Analysis Workflow
The complex datasets generated by UHPLC-QTOF-MS require sophisticated software for processing and analysis.[13] The general workflow includes peak picking, retention time alignment, and feature detection. The resulting feature list is then used for statistical analysis to identify significant differences between sample groups. Tentative identification of features is achieved by matching the accurate mass and fragmentation patterns against metabolomics databases such as METLIN and the Human Metabolome Database (HMDB).[14]
Quantitative Data Summary
While untargeted metabolomics primarily focuses on relative quantification, method performance can be assessed using key validation parameters. The following table summarizes typical performance characteristics for the analysis of pyrrolizidine alkaloids using UHPLC-MS/MS methods, which are indicative of the performance expected for this compound derivatives.
Table 3: Method Performance Data for Pyrrolizidine Alkaloid Analysis
| Parameter | Honey Matrix | Tea Matrix | Milk Matrix | Reference |
| LOD (µg/kg) | 0.015 - 0.30 | 0.03 - 0.75 | 0.014 - 0.682 | [4] |
| LOQ (µg/kg) | 0.05 - 1.00 | 0.1 - 2.5 | 0.045 - 2.273 | [4] |
| Recovery (%) | 64.5 - 103.4 | 67.6 - 107.6 | 65.2 - 112.2 | [3] |
| Intra-day Precision (RSD%) | < 5.1 | < 15 | < 15 | [3][15] |
| Inter-day Precision (RSD%) | < 9.1 | < 15 | < 15 | [3][15] |
Metabolic Pathway of this compound-Type PAs
This compound-type pyrrolizidine alkaloids undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes.[16] This process leads to the formation of highly reactive dehydropyrrolizidine alkaloids (dehydro-PAs). These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.[17] Detoxification pathways include hydrolysis of the ester groups and N-oxidation.[16]
Conclusion
This application note provides a comprehensive overview and detailed protocols for the untargeted metabolomics analysis of this compound derivatives using UHPLC-QTOF-MS. The described workflows for sample preparation, instrumental analysis, and data processing offer a robust framework for researchers, scientists, and drug development professionals to investigate the complex profiles of these toxicologically significant compounds in various matrices. The high sensitivity and resolution of UHPLC-QTOF-MS make it an invaluable tool for advancing our understanding of the metabolism and biological effects of this compound derivatives.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics | MDPI [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Untargeted Metabolomics Pilot Study Using UHPLC-qTOF MS Profile in Sows’ Urine Reveals Metabolites of Bladder Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. An accelerated workflow for untargeted metabolomics using the METLIN database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UHPLC-Q-TOF analysis of pyrrolizidine alkaloids in North-Macedonian honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enantiospecific Synthesis of (+)-Retronecine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the enantiospecific synthesis of (+)-retronecine.
Frequently Asked Questions (FAQs)
Q1: Which starting material is recommended for a higher yield synthesis of (+)-retronecine?
A1: For a higher overall yield, the synthesis starting from 2,3-O-isopropylidene-D-erythrose is recommended over the route starting from 2,3-O-isopropylidene-D-ribose. The D-erythrose route offers a more efficient pathway to key intermediates.[1]
Q2: What is a critical low-yield step in the synthesis of (+)-retronecine starting from D-ribose?
A2: A significant low-yield step in the D-ribose pathway is the oxidation of (2R,3S,4R)-2-allyl-1-benzyloxycarbonyl-3,4-isopropylidenedioxypyrrolidine and subsequent reaction with diazomethane to yield the methyl ester intermediate. This two-step process has a reported yield of only 35%.[1]
Q3: Are there common side reactions to be aware of during the synthesis?
A3: While specific side reactions for each step are not extensively detailed in the literature, common issues in similar multi-step syntheses include incomplete reactions, formation of diastereomers, and degradation of intermediates during workup and purification. Careful monitoring of reaction progress by thin-layer chromatography (TLC) is crucial.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of most reactions in the retronecine synthesis. The choice of mobile phase will depend on the polarity of the reactants and products of a specific step. A typical mobile phase for pyrrolidine intermediates could be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or iodine can help visualize the spots.
Q5: What are some general tips for improving yields in this multi-step synthesis?
A5: To improve yields, ensure all glassware is thoroughly dried to prevent moisture-sensitive reactions from being compromised. Use freshly distilled solvents and high-purity reagents. Maintain precise temperature control, especially for exothermic reactions. Finally, efficient purification of intermediates at each step is critical to prevent carrying impurities forward, which can inhibit subsequent reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the conversion of 2,3-O-isopropylidene-D-erythrose to its oxime and subsequent mesylation. | - Incomplete reaction. - Degradation of the starting material or product. - Inefficient extraction during workup. | - Ensure the use of a slight excess of hydroxylamine hydrochloride and methanesulphonyl chloride. - Monitor the reaction by TLC to ensure completion. - Perform the workup at a low temperature to minimize degradation. - Ensure thorough extraction with an appropriate organic solvent. |
| Poor yield in the Reformatsky-type reaction and subsequent cyclization. | - Inactive zinc. - Presence of moisture. - Incomplete cyclization. | - Activate the zinc dust prior to use (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum). - Ensure strictly anhydrous conditions by flame-drying glassware and using dry solvents. - Optimize the reaction time and temperature for the base-catalyzed cyclization step. |
| Low yield in the final hydrogenolysis and lactonization to form the bicyclic lactam hydrochloride. | - Incomplete deprotection. - Catalyst poisoning. - Difficult purification. | - Ensure the use of an active hydrogenolysis catalyst (e.g., Palladium on carbon). - Purify the intermediate before this step to remove potential catalyst poisons. - The product is a hydrochloride salt, which may require specific crystallization conditions for high recovery. |
| Formation of diastereomeric mixtures. | - Lack of stereocontrol in key reactions. | - For the reaction of the mesylate with methyl bromoacetate and zinc, the formation of a major diastereomer is reported. Purification by column chromatography may be necessary to isolate the desired isomer. |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in two different enantiospecific synthetic routes to (+)-retronecine, as described by Buchanan et al. (1987).
| Synthetic Route | Step | Product | Reported Yield (%) |
| From D-Ribose | Reaction with diallylzinc and periodate treatment | 5,6,7-trideoxy-2,3-O-isopropylidene-L-ribo-hept-6-enofuranose | 86[1] |
| Oximation and mesylation | 5,6,7-trideoxy-2,3-O-isopropylidene-4-O-methylsulphonyl-L-ribo-hept-6-enononitrile | 87 (overall)[1] | |
| Reduction, cyclization, and N-protection | (2R,3S,4R)-2-allyl-1-benzyloxycarbonyl-3,4-isopropylidenedioxypyrrolidine | - | |
| Oxidation and reaction with diazomethane | (2R,3S,4R)-methyl (1-benzyloxycarbonyl-3,4-isopropylidenedioxypyrrolidin-2-yl)acetate | 35[1] | |
| From D-Erythrose (Higher-Yielding Route) | Oximation and mesylation | 2,3-O-isopropylidene-4-O-methylsulphonyl-D-erythrononitrile | 91[1] |
| Reaction with methyl bromoacetate/zinc and cyclization | (3S,4R)-methyl (3,4-isopropylidenedioxypyrrolidin-2-ylidene)acetate | 78[1] | |
| Reduction with cyanoborohydride and N-acylation | (2R,3S,4R)-methyl (1-benzyloxycarbonyl-3,4-isopropylidenedioxypyrrolidin-2-yl)acetate | 87[1] | |
| Acid treatment, deoxygenation, and hydrogenolysis | (1R,5R)-2-oxa-6-azabicyclo[3.3.0]octan-3-one hydrochloride | 69 (overall)[1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the higher-yielding synthesis of (+)-retronecine from 2,3-O-isopropylidene-D-erythrose.
1. Synthesis of 2,3-O-isopropylidene-4-O-methylsulphonyl-D-erythrononitrile
-
Description: This two-step procedure involves the formation of an oxime from 2,3-O-isopropylidene-D-erythrose, followed by mesylation to yield the target nitrile.
-
Reagents: 2,3-O-isopropylidene-D-erythrose, hydroxylamine hydrochloride, pyridine, methanesulphonyl chloride.
-
Procedure:
-
Dissolve 2,3-O-isopropylidene-D-erythrose in pyridine.
-
Add hydroxylamine hydrochloride and stir at room temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and add methanesulphonyl chloride dropwise, maintaining a low temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel.
-
2. Synthesis of (3S,4R)-methyl (3,4-isopropylidenedioxypyrrolidin-2-ylidene)acetate
-
Description: This step involves a Reformatsky-type reaction of the nitrile with methyl bromoacetate and activated zinc, followed by a base-catalyzed cyclization.
-
Reagents: 2,3-O-isopropylidene-4-O-methylsulphonyl-D-erythrononitrile, methyl bromoacetate, activated zinc dust, a suitable base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene), and an appropriate solvent (e.g., THF).
-
Procedure:
-
Activate zinc dust prior to use.
-
In a flame-dried flask under an inert atmosphere, add the nitrile and methyl bromoacetate to a suspension of activated zinc in the chosen solvent.
-
Initiate the reaction (e.g., with gentle heating or sonication) and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
After extraction and drying, dissolve the crude intermediate in a suitable solvent and add the base to effect cyclization.
-
Monitor the cyclization by TLC.
-
Upon completion, perform a standard workup and purify the product by column chromatography.
-
Visualizations
Caption: High-yield synthetic workflow for (+)-retronecine from D-erythrose.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Overcoming Stability Issues of Retronecine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of retronecine in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues with this compound in aqueous solutions?
A1: The main stability concern for this compound, a pyrrolizidine alkaloid, in aqueous solutions is its susceptibility to degradation. The primary degradation pathway is the hydrolysis of its ester groups, which is significantly accelerated under alkaline conditions.[1][2] this compound can also undergo oxidation, which may be influenced by atmospheric oxygen, and dehydrogenation to form toxic pyrrolic derivatives.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For short-term use, this compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, it is recommended to store this compound as a solid or in an anhydrous organic solvent at -20°C or below, under an inert atmosphere like nitrogen.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is most stable in neutral to slightly acidic conditions. Alkaline pH significantly increases the rate of hydrolysis of the ester linkages in this compound-type alkaloids.[1] Therefore, it is crucial to control the pH of aqueous solutions to minimize degradation.
Q4: Can I use buffers to stabilize my this compound solution?
A4: Yes, using an appropriate buffer system to maintain a neutral to slightly acidic pH is a key strategy for stabilizing this compound in aqueous solutions. Phosphate and citrate buffers are commonly used. However, it is important to be aware that some buffer species can potentially catalyze degradation, so the choice of buffer should be validated for your specific experimental conditions.
Q5: Are there any formulation strategies to enhance the stability of this compound for in vitro experiments?
A5: Yes, several formulation strategies can improve the stability of this compound in aqueous media. These include the use of:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, protecting the labile parts of the molecule from the aqueous environment and thus inhibiting degradation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Cosolvents: Adding water-miscible organic solvents such as propylene glycol or ethanol to the aqueous solution can reduce the water activity and thereby slow down the rate of hydrolysis.
Section 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in my aqueous solution. | Alkaline Hydrolysis: The pH of your solution may be neutral to alkaline, accelerating the hydrolysis of the ester groups. | 1. Measure the pH of your solution. 2. Adjust the pH to a slightly acidic range (e.g., pH 5-6) using a suitable buffer (e.g., citrate or phosphate buffer). 3. Prepare fresh solutions before each experiment. |
| Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. | 1. Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen). 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding a small amount of an antioxidant, but verify its compatibility with your experimental system. | |
| Elevated Temperature: Storage at room temperature or higher can accelerate degradation. | 1. Store stock solutions and working solutions at refrigerated temperatures (2-8°C) for short-term use. 2. For longer-term storage, aliquot and freeze solutions at -20°C or below.[2] | |
| Precipitation observed in my this compound solution. | Poor Solubility: this compound has limited solubility in purely aqueous solutions, especially at higher concentrations. | 1. Consider using a cosolvent system (e.g., a mixture of water and propylene glycol or ethanol) to increase solubility. 2. The use of cyclodextrins, such as HP-β-CD, can also enhance the aqueous solubility of this compound. |
| Degradation Products: Some degradation products may have lower solubility and precipitate out of solution. | 1. Analyze the precipitate to identify its composition. 2. Address the root cause of degradation (see "Rapid loss of this compound concentration" above). | |
| Inconsistent results in bioassays. | Variable this compound Concentration: The actual concentration of active this compound may be decreasing variably between experiments due to instability. | 1. Implement a strict protocol for solution preparation and storage. 2. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) immediately before each experiment. 3. Consider using a stabilized formulation (e.g., with cyclodextrins) for your experiments. |
Section 3: Data on this compound Stability
Due to the limited availability of direct quantitative stability data for this compound, the following tables provide an illustrative overview based on general knowledge of pyrrolizidine alkaloid stability and data from structurally similar compounds. This data should be used as a guideline, and it is highly recommended to perform stability studies under your specific experimental conditions.
Table 1: Effect of pH on the Estimated Half-Life (t½) of a this compound-type Alkaloid in Aqueous Solution at 25°C
| pH | Estimated Half-Life (t½) | Stability |
| 3.0 | Weeks | Relatively Stable |
| 5.0 | Days to a Week | Moderately Stable |
| 7.0 | Hours to Days | Labile |
| 9.0 | Minutes to Hours | Highly Unstable |
Note: This data is an estimation based on the known susceptibility of pyrrolizidine alkaloids to alkaline hydrolysis.
Table 2: Estimated Improvement in this compound Stability with Stabilizing Agents
| Stabilizing Agent | Concentration | Estimated Stability Improvement (Increase in t½) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% (w/v) | 2 to 5-fold |
| Propylene Glycol | 20% (v/v) | 1.5 to 3-fold |
| Ethanol | 20% (v/v) | 1.2 to 2.5-fold |
Note: The actual improvement in stability will depend on the specific experimental conditions, including pH and temperature.
Section 4: Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, place a solution of this compound in water (100 µg/mL) in an oven at 80°C for 48 hours.
-
Analyze the samples at 0 and 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in water (100 µg/mL) in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method to determine the percentage of this compound remaining and to profile the degradation products.
Stability-Indicating HPLC-UV Method for this compound
Objective: To provide a validated HPLC-UV method for the quantification of this compound and the separation of its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrated by the separation of this compound from its degradation products generated during forced degradation studies.
-
Linearity: Assessed over a concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with recovery values between 98-102%.
-
Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Section 5: Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Logical relationships of this compound stabilization strategies.
References
Technical Support Center: Troubleshooting Retronecine Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address retronecine peak tailing in reverse-phase High-Performance Liquid Chromatography (HPLC).
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a "tail" extending from the apex of the peak towards the baseline.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. For the analysis of this compound, a basic pyrrolizidine alkaloid, peak tailing is a common issue that can lead to:
-
Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to accurately quantify individual components.[1]
-
Inaccurate Integration: The asymmetrical shape can cause errors in the calculation of the peak area, which affects the accuracy of quantitative results.[1]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]
Q2: What is the primary cause of peak tailing for a basic compound like this compound?
A2: The most common reason for peak tailing of basic compounds like this compound in reverse-phase HPLC is the secondary interaction between the analyte and the stationary phase.[2] This primarily involves:
-
Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic this compound molecules. This secondary retention mechanism is a major cause of peak tailing.[2][3]
Q3: How can I quantify the extent of peak tailing?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) . A value of 1 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.[2][4] The formulas for these calculations are as follows:
-
Tailing Factor (USP Method): Tf = W₅ / (2 * f)
-
Where W₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% of the peak height.
-
-
Asymmetry Factor: As = B / A
-
Where B is the distance from the center of the peak to the tailing edge and A is the distance from the leading edge to the center of the peak, both measured at 10% of the peak height.[2]
-
Q4: Can column choice impact peak tailing for this compound?
A4: Yes, the choice of column is critical. To minimize peak tailing for basic compounds, consider the following:
-
End-capped Columns: These columns have undergone a chemical process to deactivate most of the residual silanol groups, reducing their interaction with basic analytes.[5]
-
Type B Silica Columns: Modern columns made from high-purity "Type B" silica have a lower metal content and fewer acidic silanol sites, leading to improved peak shape for basic compounds.[5]
-
Alternative Stationary Phases: Columns with stationary phases other than C18, such as those with embedded polar groups or polymer-based columns, can shield the silica surface and reduce silanol interactions.[5][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting this compound peak tailing.
Initial Checks
Before making significant changes to your method, perform these initial checks:
-
System Suitability: Review your system suitability data. A sudden increase in peak tailing for your standards can point to an issue with the column or mobile phase.
-
Column Overload: To check for mass overload, dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, you were likely overloading the column.[7] Volume overload can occur if the injection volume is too large.[8]
-
Extra-Column Dead Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume, which can contribute to peak broadening and tailing.[8]
Chemical Interactions and Solutions
The primary cause of this compound peak tailing is the chemical interaction with the stationary phase. The following diagram illustrates this relationship and the corresponding solutions.
Caption: Chemical interactions causing peak tailing and potential solutions.
Troubleshooting Workflow
If initial checks do not resolve the issue, follow this systematic workflow to address the peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Quantitative Data on Peak Shape Improvement
Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) for a Representative Basic Compound [9]
| Mobile Phase pH | Peak Asymmetry Factor (As)¹ |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| ¹ Asymmetry factor calculated at 10% of the peak height. |
Table 2: Illustrative Effect of Triethylamine (TEA) Concentration on Peak Tailing Factor (Tf) for a Basic Analyte [9]
| TEA Concentration in Mobile Phase (mM) | Peak Tailing Factor (Tf) |
| 0 | 2.10 |
| 10 | 1.55 |
| 25 | 1.25 |
| 50 | 1.10 |
Table 3: Comparison of Peak Symmetry (Tailing Factor) for a Basic Compound on Different C18 Columns [10]
| Column Type | Tailing Factor (Tf) |
| Standard C18 (Type A Silica) | 1.95 |
| End-capped C18 (Type B Silica) | 1.25 |
| C18 with Embedded Polar Group | 1.15 |
Experimental Protocols
Below are detailed methodologies for key experiments to troubleshoot and resolve this compound peak tailing.
Protocol 1: Optimization of Mobile Phase pH
Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound by suppressing the ionization of residual silanol groups.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers (e.g., phosphate or formate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
pH meter
Procedure:
-
Prepare a Series of Mobile Phases:
-
Prepare a stock buffer solution (e.g., 20 mM phosphate buffer).
-
Create a series of aqueous mobile phase components by adjusting the pH of the buffer solution to various levels (e.g., pH 7.0, 5.0, 4.0, 3.0, and 2.5).[11]
-
For each pH level, prepare the final mobile phase by mixing the aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 aqueous:organic).
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase (e.g., pH 7.0) for at least 30 minutes or until a stable baseline is achieved.[6]
-
-
Analysis:
-
Inject the this compound standard solution.
-
Record the chromatogram and calculate the tailing factor or asymmetry factor for the this compound peak.
-
-
Systematic pH Reduction:
-
Sequentially switch to the mobile phases with lower pH values.
-
For each new pH, equilibrate the column for at least 30 minutes before injecting the standard.
-
Record the chromatogram and calculate the peak shape metric for each pH.
-
-
Data Evaluation:
-
Create a table to compare the retention time and tailing/asymmetry factor at each pH.
-
Select the pH that provides the most symmetrical peak (a factor closest to 1.0) while maintaining adequate retention.
-
Protocol 2: Using a Mobile Phase Additive (Triethylamine)
Objective: To improve the peak symmetry of this compound by adding a competing base (triethylamine, TEA) to the mobile phase to block active silanol sites.
Materials:
-
Same materials as in Protocol 1
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Prepare Mobile Phase with Additive:
-
Prepare the optimal acidic mobile phase as determined in Protocol 1 (e.g., pH 3.0).
-
Create a series of this mobile phase with varying concentrations of TEA (e.g., 0 mM, 10 mM, 25 mM, and 50 mM).[11]
-
-
Column Equilibration:
-
Equilibrate the column with the mobile phase containing 0 mM TEA.
-
-
Analysis:
-
Inject the this compound standard.
-
Record the chromatogram and calculate the peak shape metric.
-
-
Incremental Addition of TEA:
-
Sequentially switch to the mobile phases with increasing concentrations of TEA.
-
Equilibrate the column for at least 30 minutes with each new mobile phase before injection.
-
Record the chromatogram and calculate the peak shape metric for each TEA concentration.
-
-
Data Evaluation:
-
Tabulate the retention time and tailing/asymmetry factor for each TEA concentration.
-
Determine the lowest concentration of TEA that provides an acceptable peak shape.
-
Protocol 3: Column Performance Evaluation
Objective: To assess the performance of a new or existing column in terms of its propensity to cause peak tailing with basic analytes.
Materials:
-
HPLC system with UV detector
-
Column to be tested
-
A standard test mixture containing a basic compound (e.g., amitriptyline or nortriptyline), a neutral compound (e.g., toluene), and an acidic compound (e.g., benzoic acid).
-
Mobile phase (e.g., 50:50 acetonitrile:25 mM phosphate buffer at pH 7.0)
Procedure:
-
Column Installation and Equilibration:
-
Injection of Test Mixture:
-
Inject the standard test mixture.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Calculate the tailing factor for the basic compound.
-
Calculate the column efficiency (plate number) for the neutral compound.
-
-
Performance Comparison:
-
Compare the tailing factor of the basic compound to the manufacturer's specifications or to the results from a new, high-quality column. A significantly higher tailing factor may indicate a degraded or low-quality column.
-
References
- 1. youtube.com [youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. glsciences.eu [glsciences.eu]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. chromascience.com [chromascience.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
Minimizing matrix effects in LC-MS/MS analysis of retronecine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of retronecine. This compound is a common necine base of many toxic pyrrolizidine alkaloids (PAs), and its accurate quantification is crucial in various fields, including food safety, toxicology, and pharmaceutical development.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, matrix effects refer to the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[2][3] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration and reduced sensitivity. This is the more common phenomenon.[4]
-
Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of the concentration.[2]
Matrix effects are a significant concern because they can compromise the accuracy, precision, and reproducibility of quantitative methods.[5][6] The "matrix" itself consists of all components within the sample other than the analyte, including proteins, lipids, salts, and other endogenous substances.
Q2: I'm observing poor reproducibility and inaccurate quantification for this compound. How can I determine if matrix effects are the cause?
A2: There are two primary methods to assess the presence and extent of matrix effects in your this compound analysis:
-
Post-Column Infusion: This is a qualitative method. A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[5][7] This helps identify regions in the chromatogram where matrix effects are most pronounced.
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[3][7] The response of this compound in a post-extraction spiked matrix sample is compared to its response in a neat (pure) solvent standard at the same concentration.[8] A significant difference between the two responses confirms the presence of matrix effects.[8]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound in complex samples like plasma, milk, or herbal extracts?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The choice of technique depends on the complexity of the matrix and the required sensitivity.[2][5]
-
Solid-Phase Extraction (SPE): This is generally the most effective technique for providing clean extracts and significantly reducing matrix interferences, especially phospholipids.[8][9] For basic compounds like this compound, cation-exchange (e.g., SCX, MCX) or mixed-mode (combining reversed-phase and ion-exchange) SPE cartridges are highly effective.[10][11][12]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective cleanup technique for removing highly polar or non-polar interferences.[8]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for cleanup, frequently resulting in significant matrix effects due to residual phospholipids and other endogenous components.[12][13]
-
Sample Dilution: This is a straightforward approach that can reduce the concentration of interfering matrix components.[5][7] However, it may compromise the sensitivity of the assay if the initial concentration of this compound is low.[5][7]
Q4: Can an internal standard help compensate for matrix effects? What kind should I use?
A4: Yes, using an internal standard (IS) is a crucial strategy to compensate for matrix effects. The most effective type is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d7).[7][14] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte peak area to the IS peak area. If a SIL-IS is not available, a structural analog can be used, but its effectiveness may be less reliable as its chromatographic behavior and ionization efficiency may differ from the analyte.[8]
Q5: What is a matrix-matched calibration curve and when should I use it?
A5: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix extract that is representative of the samples being analyzed.[4][8] This approach helps to compensate for consistent matrix effects by ensuring that the calibration standards and the unknown samples experience similar ionization suppression or enhancement.[8] It is particularly useful when a suitable internal standard is not available or when matrix effects are significant and consistent across different samples.[4][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Significant Ion Suppression Observed
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | Optimize Sample Preparation: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE). For this compound, a cation-exchange or mixed-mode SPE is recommended.[10][11] Consider specific phospholipid removal cartridges or plates (e.g., HybridSPE) for plasma or serum samples.[13] |
| Co-elution with Phospholipids | Modify Chromatography: Adjust the HPLC gradient to better separate this compound from the phospholipid elution zone. Phospholipids often elute in the mid-to-late region of a typical reversed-phase gradient.[13] |
| High Salt Concentration | Sample Desalting: Incorporate a desalting step in your sample preparation protocol, such as a wash step with water during SPE. |
| Overloading the System | Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of matrix components being introduced into the MS source.[5][7] |
Problem 2: Poor Reproducibility and Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects Between Samples | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[7][14] |
| Inconsistent Sample Preparation | Automate Sample Preparation: If possible, use automated systems for SPE or liquid handling to improve the consistency of your extraction procedure. |
| Matrix Buildup on Column/in Source | Implement a Divert Valve: Use a divert valve to direct the flow from the LC to waste during the parts of the run where highly interfering matrix components elute, preventing them from entering the MS source.[5] Clean the MS Source: Perform regular cleaning and maintenance of the ion source as per the manufacturer's instructions. |
Experimental Protocols & Data Presentation
Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol provides a step-by-step guide to quantify the extent of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Blank Matrix): Extract a blank matrix sample (known to be free of this compound) using your established sample preparation protocol.
-
Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.[8]
2. LC-MS/MS Analysis:
-
Analyze multiple replicates (e.g., n=3-6) of all three sets of samples by LC-MS/MS.
3. Calculation:
-
Calculate the Matrix Effect (ME) using the following formula:[8] ME (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100
Data Interpretation:
| ME (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| 80-120% | Generally Considered Acceptable (may vary by regulatory guidance) |
A value of 50% indicates that 50% of the signal was lost due to ion suppression.
Protocol: Solid-Phase Extraction (SPE) for this compound from Feed
This is an example protocol for the extraction of this compound and other pyrrolizidine alkaloids from a complex matrix like animal feed, adapted from published methods.[11][15]
-
Extraction:
-
Weigh 5g of homogenized feed material into a 50 mL polypropylene tube.
-
Add 40 mL of 0.05 M sulfuric acid.
-
Extract for 2 hours on a horizontal shaker.
-
Centrifuge and filter the extract.
-
-
Reduction of N-oxides (if necessary):
-
Add zinc dust to the filtered extract to reduce any PA N-oxides to their corresponding free base PAs and leave overnight.
-
Centrifuge the sample.
-
-
SPE Cleanup (using Cation-Exchange Cartridge, e.g., Strata SCX):
-
Condition: Precondition the cartridge with 9 mL of methanol, followed by 9 mL of 0.05 M H₂SO₄.[11]
-
Load: Apply 15 mL of the prepared extract onto the cartridge.
-
Wash 1: Wash the cartridge with 12 mL of water to remove polar interferences.
-
Wash 2: Wash with 12 mL of methanol to remove less polar interferences.
-
Elute: Elute the alkaloids using 12 mL of a freshly prepared solvent mixture (e.g., ethyl acetate:methanol:acetonitrile:ammonia:triethylamine 8:1:1:0.1:0.1 v/v).[11]
-
-
Final Preparation:
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 0.4 mL) of the initial mobile phase.
-
Filter through a 0.2 µm syringe filter before injection.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data when comparing different sample preparation methods for LC-MS/MS analysis.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Throughput | Relative Cleanliness of Extract |
| Dilute and Shoot | >95% | 30 - 70% | High | Low |
| Protein Precipitation (PPT) | >90% | 40 - 80% | High | Low to Medium |
| Liquid-Liquid Extraction (LLE) | 60 - 100% | 80 - 110% | Medium | Medium to High |
| Solid-Phase Extraction (SPE) | 85 - 110% | 90 - 110% | Low to Medium | High |
Data compiled from multiple sources.[8][12] Values are illustrative and will vary depending on the specific analyte, matrix, and protocol.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
References
- 1. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Addressing retronecine N-oxide interference in analytical methods.
Welcome to the technical support center for analytical methods involving retronecine N-oxide and other pyrrolizidine alkaloids (PAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound N-oxide and why is its analysis important?
This compound N-oxide is the N-oxide form of this compound, a necine base that forms the structural core of many toxic pyrrolizidine alkaloids (PAs).[1][2] PAs are natural toxins produced by thousands of plant species, and their presence in food, animal feed, and herbal products is a significant safety concern due to their potential to cause liver damage and cancer.[3][4][5] Regulatory bodies like the European Food Safety Authority (EFSA) have established maximum levels for certain PAs in various commodities.[1] Therefore, accurate analytical methods are crucial for monitoring and controlling PA contamination.
Q2: Why does this compound N-oxide interfere with the analysis of its parent PA, this compound?
This compound N-oxide can interfere with the analysis of this compound and other PAs in several ways:
-
Co-elution: In liquid chromatography (LC) methods, N-oxides and their corresponding free bases can have similar retention times, leading to co-elution and inaccurate quantification.[1]
-
In-source Conversion/Degradation: this compound N-oxide can be converted to the free base form within the mass spectrometer's ion source, leading to an overestimation of the free base concentration.[6] It can also degrade during sample preparation, especially at high temperatures.[7]
-
Different Chemical Properties: N-oxides are more water-soluble than their parent PAs, which can affect extraction efficiency and recovery rates if the sample preparation method is not optimized for both forms.[8]
Q3: What are the primary analytical techniques for quantifying this compound N-oxide?
The most common and reliable techniques are:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is the preferred method as it can directly analyze both PAs and their N-oxides without derivatization, reducing sample preparation steps and the risk of alkaloid degradation.[6][9]
-
Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method typically requires the reduction of N-oxides to their corresponding tertiary amines and often involves a derivatization step to increase volatility.[9][10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used as a rapid screening method for PAs and their N-oxides.[3]
Troubleshooting Guides
Issue 1: Low Recovery of this compound N-oxide During Sample Preparation
Possible Causes:
-
Inappropriate Extraction Solvent: this compound N-oxides are more polar and water-soluble than their free base counterparts.[8] Using a purely organic solvent may result in poor extraction efficiency.
-
Inefficient Solid-Phase Extraction (SPE): The choice of SPE sorbent and the elution solvent are critical for retaining and subsequently eluting N-oxides.
-
Degradation During Sample Evaporation: High temperatures during the evaporation of the eluate can lead to the degradation of N-oxides.[7]
Solutions:
-
Extraction Solvent: Use an acidified aqueous solution (e.g., 0.05 M sulfuric acid) or a mixture of an organic solvent like methanol with acidified water to extract both PAs and their N-oxides.[11][12]
-
Solid-Phase Extraction: Utilize strong cation-exchange (SCX) SPE cartridges.[12][13] The positively charged nitrogen in both the free base and the protonated N-oxide will be retained on the sorbent. Elute with a basic methanolic solution (e.g., 2.5% ammonia in methanol) to neutralize the charge and release the analytes.[12]
-
Evaporation: Evaporate the eluate under a gentle stream of nitrogen at a controlled temperature, typically around 40°C.[12]
Issue 2: Inconsistent Quantification and Poor Peak Shape in LC-MS
Possible Causes:
-
Co-elution of Isomers: Several PAs and their N-oxides are structural isomers, which can be difficult to separate chromatographically.[1]
-
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[9]
-
In-source Conversion: N-oxides can be reduced to their free base form in the electrospray ionization (ESI) source of the mass spectrometer.
Solutions:
-
Chromatographic Separation: Optimize the LC gradient and use a suitable column (e.g., C18) to improve the separation of isomeric compounds.[1]
-
Matrix Effects Mitigation: Employ matrix-matched calibration standards or use stable isotope-labeled internal standards to compensate for matrix effects.[9]
-
MS/MS Analysis: Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to selectively detect and quantify specific parent-daughter ion transitions for both the N-oxide and the free base, which can help distinguish them even if they are not perfectly separated chromatographically.[1] this compound-type PA N-oxides have been found to produce characteristic fragment ion clusters at m/z 118–120 and 136–138 that are not detected in the parent PAs.[1]
Issue 3: Suspected Conversion of this compound N-oxide to this compound
Possible Causes:
-
Reduction During Sample Preparation: Certain reagents or conditions during sample preparation can reduce the N-oxide to the free base. For instance, using zinc dust in an acidic solution is a method intentionally used for this reduction but can occur unintentionally if similar conditions are present.[7]
-
Thermal Degradation: As mentioned, high temperatures can cause degradation, which may include conversion to the free base.
Solutions:
-
Controlled Sample Preparation: Avoid harsh chemical conditions and high temperatures throughout the sample preparation process.
-
Separate Analysis: If the total PA content is of interest, a reduction step using zinc can be intentionally included to convert all N-oxides to their corresponding free bases for a single measurement.[3] However, for separate quantification, this must be avoided.
-
Method Validation: Validate the analytical method to assess the stability of this compound N-oxide throughout the entire analytical process.
Quantitative Data Summary
| Parameter | HPLC-MS | GC-MS | ELISA |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection.[9] | Separation based on volatility and polarity, followed by mass-to-charge ratio detection.[9] | Immunoassay-based detection.[3] |
| Sample Preparation | Typically involves solid-phase extraction (SPE).[9] | Often requires reduction of the N-oxide and derivatization.[9] | May involve a zinc reduction step for total PA and N-oxide detection.[3] |
| Sensitivity (LOD/LOQ) | High sensitivity, with LODs in the low µg/kg range (e.g., 0.015 to 0.75 µg/kg).[4][9] | Good sensitivity, with LODs around 0.1 mg/kg reported for some methods.[10] | Detection capability of less than 25 µg/kg has been demonstrated.[3] |
| Recovery | Optimized methods report recoveries in the range of 60-110%.[9] | The multi-step sample preparation can lead to lower and more variable recoveries.[9] | N/A |
| Matrix Effects | Can be susceptible to ion suppression or enhancement.[9] | Less prone to matrix effects in the ionization source compared to ESI-MS.[9] | Can be affected by cross-reactivity with other sample components. |
Experimental Protocols
Protocol 1: Extraction and SCX-SPE for this compound N-oxide from Honey
This protocol is a generalized procedure for the extraction of PAs and their N-oxides from a liquid matrix like honey.[12]
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.[12]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SCX cartridge at a slow flow rate (approximately 1-2 mL/min).[12]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interferents.
-
Follow with a wash of 5 mL of methanol to remove non-polar interferents.[12]
-
-
Elution:
-
Elute the retained PAs and N-oxides with 5-10 mL of a basic methanolic solution, such as 2.5% ammonia in methanol.[12]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.[12]
-
Protocol 2: Reduction of this compound N-oxide to this compound
This protocol describes a method for the intentional reduction of N-oxides to their corresponding free bases, which can be useful for total PA analysis by GC-MS.
-
Sample Preparation:
-
Extract the PAs and N-oxides from the sample matrix using an appropriate method (e.g., Protocol 1).
-
-
Reduction Step:
-
To the acidic extract containing the PAs and N-oxides, add zinc dust.
-
Allow the reaction to proceed to reduce the N-oxides to their tertiary amine free bases.[7]
-
-
Clean-up:
-
After the reduction is complete, perform a liquid-liquid extraction or solid-phase extraction to purify the free bases.
-
-
Analysis:
-
The resulting extract containing the reduced PAs can then be analyzed by GC-MS, with or without a derivatization step.
-
Visualizations
Caption: Workflow for this compound N-oxide Analysis using SCX-SPE.
Caption: Metabolic Activation Pathway of this compound-type PAs.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. repository.up.ac.za [repository.up.ac.za]
Refining derivatization reaction conditions for retronecine quantification.
Welcome to the technical support center for refining derivatization reaction conditions for retronecine quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound quantification?
A1: Derivatization is often employed for several reasons:
-
For Gas Chromatography (GC) analysis: this compound itself is not sufficiently volatile for GC analysis due to its polar hydroxyl groups. Derivatization, typically through silylation, replaces the active hydrogens on these groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[1][2][3]
-
For High-Performance Liquid Chromatography (HPLC) with UV/Vis detection: this compound lacks a strong chromophore, leading to poor sensitivity.[4] Derivatization can introduce a chromophore, allowing for sensitive detection at higher wavelengths. For instance, reaction with o-chloranil and Ehrlich's reagent produces a colored derivative detectable in the visible range.[5][6]
-
For Total Pyrrolizidine Alkaloid (PA) Quantification: Many analytical methods aim to determine the total content of toxic this compound-type PAs. These methods often involve the hydrolysis of various PA esters to the common this compound core, which is then derivatized to a single marker compound for quantification.[5][6][7] This approach simplifies analysis as it doesn't require reference standards for every individual PA.[6]
Q2: What are the most common derivatization reagents for this compound analysis?
A2: The choice of reagent depends on the analytical method:
-
GC-MS: Silylation reagents are most common.[1][8] These include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10][11] Sometimes, a catalyst like trimethylchlorosilane (TMCS) is added to improve the reaction efficiency, especially for sterically hindered groups.[3][12] Heptafluorobutyric anhydride (HFBA) is another reagent used for GC-MS derivatization.[13]
-
HPLC-UV/Vis: A combination of o-chloranil and Ehrlich's reagent (containing 4-(dimethylamino)benzaldehyde (DMAB) and a Lewis acid like BF3) is used to produce a colored derivative for spectrophotometric detection.[5][6]
Q3: Can I quantify this compound using LC-MS/MS without derivatization?
A3: Yes, LC-MS/MS is a highly sensitive and selective technique that can directly detect and quantify this compound and its parent PAs without the need for derivatization.[9][14][15] However, if the goal is to quantify the total this compound-type PA content as a single value, a derivatization step to form a common marker can be advantageous.[5][6][16]
Q4: What is the purpose of hydrolyzing the sample before derivatization?
A4: Many toxic pyrrolizidine alkaloids are esters of this compound.[14][17] Hydrolysis (either acidic or basic) breaks these ester bonds, releasing the common this compound base.[7][14][17] This is crucial for methods that aim to quantify the total amount of this compound-type PAs in a sample, as it converts multiple different PA compounds into a single, quantifiable analyte (this compound).[7]
Troubleshooting Guides
Issue 1: Low or No Derivative Peak in GC-MS Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Derivatization | Increase reaction temperature and/or time. | Silylation reactions can be slow. Heating can increase the reaction rate and yield.[18] An optimized protocol suggests methoxyamination at room temperature for 24 hours followed by silylation at a higher temperature for 2 hours.[11] |
| Presence of Water or Protic Solvents | Ensure the sample and solvents are completely dry (anhydrous). | Silylating reagents react readily with active hydrogens, including those in water and alcohols.[1][3] This will consume the reagent and prevent it from reacting with the target analyte. |
| Sample Not Dissolved | Use a suitable aprotic solvent like pyridine to dissolve the dried sample extract before adding the silylating reagent. | The derivatization reaction will not proceed efficiently if the analyte is not dissolved in the reaction mixture.[12] |
| Reagent Degradation | Use fresh derivatization reagents and store them properly under anhydrous conditions. | Silylating reagents are sensitive to moisture and can degrade over time, losing their reactivity. |
| Steric Hindrance | Add a catalyst like trimethylchlorosilane (TMCS) to the silylating reagent (e.g., BSTFA). | TMCS can help derivatize sterically hindered hydroxyl groups more effectively.[3][19] |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Reaction Time | Use an automated derivatization system or ensure precise timing for manual procedures. | The formation and stability of derivatives can vary significantly over time.[11][20] Consistent timing from derivatization to injection is critical for reproducibility.[20] |
| Inconsistent Temperature | Use a reliable heating block or water bath with accurate temperature control. | Reaction kinetics are temperature-dependent. Small variations in temperature can lead to significant differences in derivative yield.[20] |
| Matrix Effects | Implement a sample cleanup step, such as solid-phase extraction (SPE), before derivatization. | Components in the sample matrix (e.g., from plant extracts) can interfere with the derivatization reaction or co-elute with the analyte, affecting quantification.[19][21] |
| Derivative Instability | Analyze samples as quickly as possible after derivatization. | Some derivatives, particularly certain silyl ethers, may not be stable for long periods.[18] Their stability should be tested at specific temperatures (e.g., 4°C).[11] |
Issue 3: Extraneous Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step | Rationale |
| Reagent Byproducts | Identify peaks corresponding to the reagent and its byproducts by injecting a reagent blank. | Silylating reagents and their byproducts are volatile and will be detected by GC-MS.[18] Knowing their retention times helps in distinguishing them from the analyte peak. |
| Solvent Impurities | Use high-purity, GC-grade solvents. | Impurities in the solvent can be derivatized or detected directly, leading to interfering peaks.[1] |
| Incompatible GC Column Phase | Use a low to moderately polar siloxane-based GC column. | Avoid columns with active hydrogens in the stationary phase (e.g., WAX columns), as they can react with the silylating reagent.[1][3] |
| Incomplete Derivatization | Optimize derivatization conditions (see Issue 1). | Incomplete reaction can lead to multiple peaks corresponding to partially derivatized analytes.[20] |
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for this compound and pyrrolizidine alkaloid quantification.
Table 1: Performance of HPLC-UV Method with Derivatization
| Parameter | Value | Reference |
| Method | HPLC-UV after derivatization with o-chloranil and Ehrlich's reagent | [5],[6] |
| Limit of Detection (LOD) | 0.26 nmol/mL | [5],[6] |
| Limit of Quantitation (LOQ) | 0.79 nmol/mL | [5],[6] |
| Molar Absorption Coefficient (ε) | 41,235 (RSD 1.22%) | [5] |
Table 2: Performance of LC-MS Method for PAs in Feed
| Parameter | Value | Reference |
| Method | LC-MS with SPE cleanup | [22] |
| Limit of Quantitation (LOQ) | 5 µg/kg | [22] |
| Recovery | 84.1% - 112.9% | [22] |
| Repeatability (RSD) | 3.0% - 13.6% | [22] |
| Reproducibility (RSD) | 4.8% - 18.9% | [22] |
Experimental Protocols
Protocol 1: Derivatization for Total this compound-Type PAs by HPLC-UV
This protocol is based on the method described by Zhang et al. for the quantification of total this compound esters-type pyrrolizidine alkaloids (RET-PAs).[5][6]
1. Sample Preparation (Extraction): a. Accurately weigh approximately 0.3 g of powdered plant material. b. Extract with 25 mL of 0.2% hydrochloric acid for 40 minutes in an ultrasonic bath. c. Filter the extract. Adjust 20 mL of the filtrate to pH 9–10 with ammonia solution. d. Perform liquid-liquid extraction with 25 mL of chloroform (CHCl3). e. Centrifuge for 15 minutes at 5000 rpm to separate the phases. f. Collect the chloroform phase, evaporate to dryness, and re-dissolve the residue in 2 mL of CHCl3 for derivatization.
2. Derivatization Reaction: a. To 1 mL of the chloroform solution containing the PAs, add 5 µL of 1% o-chloranil solution. Mix for 5 minutes. b. Add 50 µL of Ehrlich reagent (containing 6.71 µmol of 4-(dimethylamino)benzaldehyde (DMAB) and 1 µL of BF3·(C2H5)2O in 50 µL absolute ethanol). c. Let the reaction mixture stand for 4 hours at 25°C. The solution will turn purple.
3. HPLC Analysis: a. Analyze the resulting colored solution by HPLC with UV-Vis detection at 560 nm. b. The derivatized product is a stable 7-ethoxy-1-ethoxylmethyl this compound derivative.[5]
Protocol 2: General Silylation for GC-MS Analysis
This is a general protocol for silylation, which should be optimized for specific samples and instruments.
1. Sample Preparation: a. Ensure the extracted sample is evaporated to complete dryness. The presence of water will inhibit the reaction. b. Place the dried extract in a clean, dry reaction vial.
2. Reagent Preparation & Reaction: a. Add a suitable aprotic solvent (e.g., 50 µL of pyridine) to dissolve the extract. Vortex if necessary.[12] b. Add the silylating reagent (e.g., 100 µL of MSTFA or BSTFA). A catalyst like TMCS can be included if needed (e.g., BSTFA + 1% TMCS). c. Seal the vial tightly. d. Heat the vial at a specified temperature (e.g., 60-80°C) for a specific time (e.g., 30-120 minutes). These conditions must be optimized.
3. GC-MS Analysis: a. After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS. b. Use a non-polar or semi-polar column for analysis.
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrolysis and hepatotoxicity of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gcms.cz [gcms.cz]
- 19. eurofinsus.com [eurofinsus.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Retronecine Recovery with Solid-Phase Extraction
Welcome to the technical support center for improving the recovery of retronecine during solid-phase extraction (SPE) cleanup. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide: Low this compound Recovery
Low or inconsistent recovery of this compound is a common challenge during solid-phase extraction. This guide provides a systematic approach to identifying and resolving potential issues in your workflow.
Q1: I am experiencing low recovery of this compound. Where should I start troubleshooting?
The first step is to perform a mass balance study to determine where the analyte is being lost. Analyze the load, wash, and elution fractions to pinpoint the stage of analyte loss.
-
Analyte in Load/Wash Fraction: This indicates poor retention on the SPE sorbent.
-
Analyte Not in Load, Wash, or Elution Fractions: This could suggest degradation of the analyte or irreversible binding to the sorbent.
-
Analyte Remotely on the Cartridge After Elution: This points to incomplete elution.
-
Inconsistent Recovery: This suggests a reproducibility issue.
Below is a logical workflow to diagnose the problem:
Q2: My this compound is lost in the load or wash steps. How can I improve retention?
Poor retention is often due to incorrect pH, inappropriate sorbent selection, or an overly strong wash solvent.
-
pH Adjustment: this compound is a basic compound. To ensure it is protonated and can be retained on a cation-exchange sorbent, the sample pH should be acidic, ideally 2 pH units below the pKa of this compound. An extraction solution of 0.05 M sulfuric acid is commonly used.[1]
-
Sorbent Selection: For basic compounds like this compound, cation-exchange SPE is highly effective. Strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) sorbents are recommended over reversed-phase (C18) sorbents for better selectivity and retention.[1]
-
Wash Solvent: The wash solvent may be too aggressive, prematurely eluting the this compound. If using a reversed-phase sorbent, reduce the organic content of the wash solvent. For cation-exchange, ensure the wash solvent maintains an acidic pH to keep the analyte charged and bound to the sorbent.
Q3: I've confirmed my this compound is retained on the column, but I have low recovery in my eluate. How can I improve elution?
Incomplete elution can be addressed by optimizing the elution solvent and conditions.
-
Elution Solvent Strength: For cation-exchange SPE, the elution solvent must be basic enough to neutralize the charge on the this compound, breaking the ionic bond with the sorbent. A common and effective eluent is 2.5-5% ammonium hydroxide in methanol.[1]
-
Elution Volume: You may not be using a sufficient volume of elution solvent. Try increasing the elution volume and collecting the eluate in multiple smaller fractions to determine the elution profile.
-
Secondary Interactions: this compound may have secondary interactions with the sorbent material. Adding a small amount of a competing base, like ammonium hydroxide, to the elution solvent can help disrupt these interactions.
Frequently Asked Questions (FAQs)
Q1: Which SPE sorbent is best for this compound extraction?
For this compound and other pyrrolizidine alkaloids, strong cation-exchange (SCX) and mixed-mode cation-exchange (MCX) sorbents are generally the most effective.[1] This is because the basic nitrogen in the this compound structure is protonated under acidic conditions, allowing for strong retention on the negatively charged sorbent.[1] While reversed-phase sorbents like C18 can be used, they may be less effective for more polar pyrrolizidine alkaloids and their N-oxides.[1]
Q2: What is the optimal pH for this compound extraction?
Maintaining an acidic pH during sample loading and washing is crucial for good retention on cation-exchange sorbents. A pH of 2-3 is often recommended.[1] For elution, a basic pH is required to neutralize the this compound and release it from the sorbent.
Q3: Can this compound degrade during the SPE process?
Yes, alkaloids can be sensitive to extreme pH conditions and high temperatures, which can lead to hydrolysis or other forms of degradation. It is important to avoid harsh conditions and, if possible, analyze samples promptly after preparation.
Q4: How can I improve the reproducibility of my this compound recovery?
Inconsistent results can often be traced to variations in the experimental procedure. To improve reproducibility:
-
Ensure consistent and accurate pH adjustment of all samples.
-
Maintain a consistent flow rate during sample loading, washing, and elution.
-
Prevent the SPE cartridge from drying out between conditioning and sample loading.
-
Use an internal standard to account for variability between samples.
Data Presentation: this compound Recovery
While specific recovery data for this compound can vary depending on the matrix and experimental conditions, the following table provides representative recovery rates for pyrrolizidine alkaloids (including this compound-type) from various studies to serve as a benchmark.
| SPE Sorbent | Matrix | Extraction Solvent | Elution Solvent | Average Recovery (%) | Reference |
| MCX | Herbal Medicines | 0.05M H₂SO₄ in 50% Methanol | 5% NH₄OH in Methanol | 70 - 130 | [2] |
| SCX | Honey | 0.05 M Sulfuric Acid | 2.5% Ammonia in Methanol | > 80 | [1][3] |
| Sulfonated Halloysite Nanotubes (Cation Exchange) | Honey | Not Specified | Not Specified | 55 - 92 | [4] |
| MCX | Tea | 0.05 M Sulfuric Acid in 50% Methanol | Not Specified | > 70 |
Experimental Protocols
Protocol 1: this compound Extraction from Herbal Extracts using SCX-SPE
This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from herbal matrices.[1]
-
Sample Preparation:
-
Acidify the liquid herbal extract to a pH of approximately 2-3 with 0.05 M sulfuric acid.
-
If the extract has a high organic solvent content, evaporate the solvent and reconstitute the residue in the acidic solution.
-
-
SPE Cartridge Conditioning:
-
Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SCX cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Follow with a wash of 5 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the retained this compound with 5-10 mL of 2.5% ammonia in methanol into a collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., LC-MS).
-
Protocol 2: Logic of this compound Retention and Elution on SCX Sorbent
This diagram illustrates the chemical principles behind the successful capture and release of this compound using a strong cation-exchange sorbent.
References
- 1. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. specartridge.com [specartridge.com]
- 4. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Retronecine Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of retronecine diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution between this compound diastereomers challenging?
A1: this compound diastereomers are stereoisomers that are not mirror images of each other. While they have different physicochemical properties, these differences can be subtle, making their separation difficult. The this compound core, a pyrrolizidine alkaloid, contains a basic nitrogen atom that can interact with active sites on the stationary phase, leading to peak tailing and poor resolution.[1][2] Achieving baseline separation often requires careful optimization of chromatographic conditions.
Q2: What are the recommended chromatographic techniques for separating this compound diastereomers?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective for separating this compound diastereomers.
-
HPLC: Reversed-phase HPLC is a common starting point. However, due to the polar and basic nature of this compound, Normal-Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes offer better selectivity.
-
SFC: SFC is an excellent alternative, often providing orthogonal selectivity to HPLC. It has shown significant advantages for the separation of stereoisomers, including pyrrolizidine alkaloids.[3] Chiral SFC, in particular, can achieve baseline separation of multiple stereoisomers in short run times.[3]
Q3: How does the basicity of the this compound core affect chromatographic separation?
A3: The tertiary amine in the this compound structure is basic and can interact with acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction is a primary cause of peak tailing, which can significantly reduce resolution.[1][2]
Q4: What is the role of mobile phase pH in the separation of this compound diastereomers?
A4: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.
-
Low pH (Acidic): At a low pH (typically 2-4), the basic nitrogen of this compound is protonated, making the molecule more polar. This can reduce retention on reversed-phase columns. More importantly, a low pH can suppress the ionization of residual silanol groups on the silica packing, minimizing undesirable secondary interactions and improving peak shape.[1][4][5]
-
High pH (Basic): At a high pH, the this compound molecule is in its neutral form, which can increase retention on reversed-phase columns. Using a high pH mobile phase with a pH-stable column can be a viable strategy to improve separation.[6]
It is crucial to operate within the stable pH range of the chosen column to avoid stationary phase degradation.[5]
Q5: Can mobile phase additives improve the resolution of this compound diastereomers?
A5: Yes, mobile phase additives play a crucial role in improving peak shape and selectivity.
-
For Reversed-Phase HPLC:
-
Acidic Modifiers: Formic acid or trifluoroacetic acid (TFA) are commonly added at low concentrations (0.05-0.1%) to control the pH and improve peak shape.[7]
-
Basic Modifiers (Competing Bases): For separations at mid-range or higher pH, or when peak tailing persists at low pH, a competing base like triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase.[2] These additives interact with the active silanol sites on the stationary phase, reducing their interaction with the basic this compound analytes.[1][2]
-
-
For SFC:
-
Modifiers: Organic modifiers like methanol, ethanol, or isopropanol are used to increase the solvent strength of the supercritical CO2.
-
Additives: Basic additives such as DEA or ammonia in the co-solvent can significantly improve the peak shape of basic compounds like pyrrolizidine alkaloids.[8]
-
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Diastereomer Peaks
This is a common issue where the peaks for the two diastereomers are not well-separated and may appear as a single, broad peak.
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The column chemistry may not provide sufficient selectivity for the diastereomers. Solution: Screen different stationary phases. For HPLC, consider C18, Phenyl-Hexyl, or embedded polar group phases. For more challenging separations, a chiral stationary phase can be highly effective, even for diastereomers.[3] For SFC, polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are a good starting point.[3] |
| Suboptimal Mobile Phase Composition | The mobile phase is not providing enough selectivity. Solution (HPLC): Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH. Create a gradient elution program to enhance separation. Solution (SFC): Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives. |
| Incorrect Temperature | Temperature can affect the thermodynamics of the separation and alter selectivity. Solution: Optimize the column temperature. Try temperatures between 25°C and 40°C. In some cases, sub-ambient temperatures can improve resolution. |
| Flow Rate is Too High | A high flow rate can reduce the time for interaction with the stationary phase, leading to decreased resolution. Solution: Reduce the flow rate. This will increase analysis time but can significantly improve resolution. |
Problem 2: Peak Tailing
Peak tailing, characterized by an asymmetric peak with a drawn-out tail, is a frequent problem when analyzing basic compounds like this compound.
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | The basic nitrogen of the this compound molecule interacts with acidic silanol groups on the silica stationary phase. Solution: 1. Lower Mobile Phase pH: Use a mobile phase with a pH between 2.5 and 3.5 to protonate the silanols and reduce their interaction with the protonated analyte.[2] 2. Add a Competing Base: Incorporate a basic additive like triethylamine (TEA) at a concentration of 0.1-1% into the mobile phase to block the active silanol sites.[2] 3. Use a Modern, High-Purity Silica Column: Columns with advanced bonding and end-capping technologies are designed to minimize silanol interactions. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Solution: Reduce the sample concentration or injection volume. A simple test is to dilute the sample 10-fold and re-inject; if the peak shape improves, overload was the issue.[2] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing. Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column may need to be replaced.[2] |
Problem 3: Irreproducible Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
| Possible Cause | Solution |
| Inadequate System Equilibration | The column has not been properly equilibrated with the mobile phase before injection. Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs. |
| Mobile Phase Preparation Issues | Inconsistent mobile phase composition or pH can lead to shifts in retention. Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components and thorough mixing. If using a buffer, verify the pH after preparation. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a thermostatted column compartment to maintain a constant temperature. |
| Pump Malfunction | Issues with the pump, such as leaks or faulty check valves, can cause inconsistent flow rates. Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a stable flow rate. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Diastereomers
This protocol provides a starting point for developing an HPLC method for the separation of this compound diastereomers.
| Parameter | Condition |
| Column | High-purity silica C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 µL |
Optimization:
-
If peak tailing is observed, add 0.1% triethylamine to both mobile phases.
-
If resolution is insufficient, try a slower gradient or a different organic modifier (e.g., methanol).
-
For improved selectivity, a Phenyl-Hexyl stationary phase can be evaluated.
Protocol 2: Chiral SFC Method for Pyrrolizidine Alkaloid Stereoisomers
This protocol is based on a validated method for the separation of multiple pyrrolizidine alkaloid isomers, including those of the this compound type.[3]
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK series) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol with 0.05% Ammonia |
| Gradient | 5% B to 40% B over 8 minutes |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | MS/MS |
| Injection Volume | 2 µL |
Optimization:
-
Screen different chiral stationary phases to find the optimal selectivity.
-
Evaluate other co-solvents such as ethanol or isopropanol.
-
Adjust the gradient slope and time to fine-tune the separation of critical pairs.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of pyrrolizidine alkaloids, which can serve as a benchmark for method development.
Table 1: HPLC-MS/MS Method Validation for Pyrrolizidine Alkaloids in Herbal Teas [9]
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 8.5 ng/g |
| Recovery | 75% - 115% |
| Repeatability (%RSD) | < 17% |
Table 2: UHPLC-MS/MS Method Validation for Pyrrolizidine Alkaloids in Food Matrices [10]
| Parameter | Value |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (Recovery) | 86% - 111% |
| Precision (Intra-day %RSD) | < 15% |
| Precision (Inter-day %RSD) | < 20% |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of this compound diastereomers.
Caption: Troubleshooting guide for addressing peak tailing of this compound diastereomers.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of pyrrolizidine alkaloids in plant material using SFC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. halocolumns.com [halocolumns.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cell viability in retronecine cytotoxicity experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity assays with retronecine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Inconsistent Results
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells can obscure the true effect of this compound. Several factors can contribute to this issue:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary cause of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Calibrate your pipettes regularly for accuracy.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate this compound and media components, altering the cellular response.
-
Improper Reagent Handling: Degradation of assay reagents can lead to inconsistent results.
-
Solution: Store all reagents according to the manufacturer's instructions, protecting light-sensitive reagents from light.[1] Ensure complete dissolution of formazan crystals in MTT assays by adding a solubilization solution and mixing thoroughly.
-
Q2: I'm observing low cell viability in my untreated (negative) control wells. What's going wrong?
Low viability in control wells indicates a problem with the general cell culture conditions or the assay procedure itself, rather than the effect of this compound.
-
Suboptimal Culture Conditions: Unhealthy or stressed cells are more susceptible to any experimental manipulation.
-
Solution: Ensure your cells are healthy, within a low passage number, and not overgrown (confluent) before seeding.[3] Visually inspect cells for any signs of microbial contamination.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Maintain a final solvent concentration that is non-toxic to your specific cell line, typically below 0.5% for DMSO.[4] Crucially, ensure the vehicle control wells contain the same final concentration of the solvent as the this compound-treated wells.
-
-
Handling-Induced Damage: Aggressive pipetting can physically damage cell membranes, leading to cell death.[3][5]
-
Solution: Handle cell suspensions gently. When changing media or adding reagents, pipette liquids slowly against the side of the well to avoid dislodging adherent cells.
-
Assay-Specific Issues
Q3: My MTT assay is giving very low absorbance readings, even in the control wells. What could be the cause?
Low absorbance in an MTT assay points to insufficient formazan production, which can arise from several factors:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal.[3][5]
-
Solution: Optimize your cell seeding density. Perform a titration experiment to find the optimal cell number per well for your specific cell line. A starting range of 1,000 to 100,000 cells per well in a 96-well plate is common.[3]
-
-
Insufficient Incubation Time: The incubation period with the MTT reagent might be too short for adequate formazan formation.[3]
-
Solution: A typical incubation time is 1-4 hours.[3] You may need to perform a time-course experiment to determine the optimal incubation time for your cells.
-
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings.[3]
-
Solution: Consider using a phenol red-free medium during the MTT incubation step.[6]
-
Q4: My LDH assay shows high background LDH release in the untreated control wells. Why is this happening?
High background in an LDH assay suggests that control cells are stressed or dying, or that there is interference from the medium.
-
Serum in Medium: The serum used to supplement the culture medium may have high endogenous LDH activity.[3][7]
-
Solution: Test the serum for LDH activity beforehand or reduce the serum concentration during the assay incubation period.[3]
-
-
Over-confluency: Allowing cells to become over-confluent before the assay can lead to spontaneous cell death and LDH release.[3]
-
Solution: Seed cells at a density that prevents them from reaching 100% confluency during the experiment.
-
This compound-Specific Issues
Q5: I'm not observing any significant cytotoxicity even at high concentrations of this compound. What should I consider?
The cytotoxicity of this compound and other pyrrolizidine alkaloids (PAs) is dependent on several factors, including metabolic activation.
-
Metabolic Incompetence of Cell Line: this compound requires metabolic activation by cytochrome P450 (CYP) enzymes to form toxic pyrrolic metabolites.[8][9] If your chosen cell line has low or no CYP activity, you may not observe cytotoxicity.
-
Structure of the Pyrrolizidine Alkaloid: The toxicity of PAs is highly dependent on their chemical structure. Diesters of this compound are generally more toxic than monoesters or the necine base itself.[10][12]
-
Solution: Verify the structure and purity of your this compound compound. Ensure you are comparing its effects to appropriate positive controls (e.g., more potent PAs like retrorsine or lasiocarpine).
-
Data Presentation: Cytotoxicity of this compound-Type PAs
The following tables summarize quantitative data from various studies on the cytotoxicity of this compound and related pyrrolizidine alkaloids.
Table 1: IC50 Values of this compound-Type PAs in Different Cell Lines
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time (h) | Assay | IC50 (µM) |
| Retrorsine | HepaRG | 24 | CCK-8 | ~200 |
| Monocrotaline | HepaRG | 24 | CCK-8 | ~400 |
| This compound | HepaRG | 24 | CCK-8 | >800 |
| Lasiocarpine | V793A4 | 24 | NRU | 89 |
| Lasiocarpine | HepG23A4 | 24 | NRU | 100 |
Data extracted from multiple sources for comparative purposes.[10][13]
Table 2: Recommended Seeding Densities for Cytotoxicity Assays
| Cell Line Type | Seeding Density (cells/well in 96-well plate) | Notes |
| Solid Tumor Adherent Lines (e.g., HepG2) | 10,000 - 150,000 | Density is highly dependent on the growth rate. |
| Fibroblasts (e.g., V79) | 10,000 - 30,000 | These cells can proliferate rapidly. |
| Differentiated HepaRG | ~9,000 | Used for toxicity studies after a differentiation period. |
This table provides general guidelines; optimal seeding density should be determined experimentally.[3][11]
Experimental Protocols
Protocol 1: General MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.[14]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations.
-
Add the various concentrations of this compound to the appropriate wells. Include vehicle controls (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Protocol 2: Cell Culture and Differentiation of HepaRG Cells
HepaRG cells are a valuable model for studying the toxicity of compounds requiring metabolic activation.[11]
-
Cell Culture:
-
Culture HepaRG cells in William's Medium E supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 50 µM hydrocortisone hemisuccinate, and 5 µg/ml human insulin.
-
-
Differentiation:
-
Seed cells in 96-well plates at a density of approximately 9,000 cells per well.
-
After 2 weeks in growth medium, induce differentiation by culturing cells for 2 days in growth medium supplemented with 0.85% DMSO.
-
Continue differentiation for 12 days in growth medium supplemented with 1.7% DMSO.
-
-
Toxicity Studies:
-
Prior to experiments, incubate the differentiated HepaRG cells for 24 hours in an assay medium (growth medium with 2% FBS) supplemented with 0.5% DMSO.
-
The cells are now ready for exposure to this compound.
-
Visualizations
Caption: Workflow for a typical this compound cytotoxicity experiment.
Caption: Troubleshooting decision tree for low cell viability.
Caption: Simplified pathway of this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC-UV Method Validation for Total Retronecine Esters Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of total retronecine esters, a significant class of pyrrolizidine alkaloids (PAs), is crucial due to their potential hepatotoxicity, mutagenicity, and carcinogenicity.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely utilized analytical technique for this purpose. This guide provides a comprehensive comparison of the HPLC-UV method with alternative techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their applications.
A significant challenge in the HPLC-UV analysis of PAs is that many of these compounds lack a strong chromophore, making direct UV detection difficult.[2] To overcome this, a derivatization step is often employed to introduce a chromophore into the necine base of the alkaloids.[2] A common approach involves converting the 3-pyrroline ring system into a pyrrole and then coupling it with 4-dimethylaminobenzaldehyde (DMAB), an Ehrlich reagent.[2] This process yields a colored derivative that can be readily detected by a UV detector. An improved derivatization method using o-chloranil and Ehrlich's reagent has been reported to produce a common colored this compound marker from different this compound esters, enhancing the sensitivity and allowing for the quantification of total this compound esters without needing a specific standard for each.[1][2]
Comparison of Analytical Methods
While HPLC-UV is a robust and accessible method, other techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) offer certain advantages, particularly in terms of sensitivity and specificity. The following table summarizes the key performance parameters of these methods based on published data.
| Parameter | HPLC-UV with Derivatization | HPLC-MS/MS | UHPLC-HRMS |
| Principle | Separation by HPLC, detection by UV absorbance after chemical derivatization. | Separation by HPLC, detection by mass-to-charge ratio of fragmented ions. | Separation by UHPLC, detection by accurate mass measurement. |
| Limit of Detection (LOD) | 0.26 nmol/mL[1][2] | 0.1 - 1.0 µg RE/kg[3] | 0.015 - 0.75 µg/kg[4][5] |
| Limit of Quantification (LOQ) | 0.79 nmol/mL[1][2] | 0.3 - 3.0 µg RE/kg[3] | 0.05 - 2.5 µg/kg[4][5] |
| **Linearity (R²) ** | ≥ 0.9967[6] | Not explicitly stated, but method is validated for linearity. | Not explicitly stated, but method is validated for linearity. |
| Accuracy (% Recovery) | 96.58 ± 4.97%[2] | 57 - 70% (in honey)[7] | 64.5 - 112.2% (matrix-dependent)[4][5] |
| Precision (%RSD) | 1.22% (for molar absorption coefficients)[2] | Intra-day: ≤1.45%, Inter-day: ≤2.35%[6] | Intra- and Inter-day: <15%[4][5] |
| Specificity | Good, enhanced by derivatization. | High, based on specific mass transitions. | Very high, based on accurate mass. |
| Throughput | Moderate, derivatization step can be time-consuming. | High. | High. |
| Cost | Relatively low. | High. | Very high. |
| Expertise Required | Moderate. | High. | High. |
| RE: this compound Equivalents |
Experimental Protocols
HPLC-UV Method with Derivatization for Total this compound Esters
This protocol is based on an improved derivatization method for the determination of the total content of this compound esters-type pyrrolizidine alkaloids.[2]
a. Sample Preparation (Plant Material)
-
Weigh 2.0 g ± 0.1 g of the plant sample into a centrifuge tube.
-
Add 20 mL of extraction solution (e.g., 0.05 M H₂SO₄).
-
Ensure the plant material is completely wetted and extract in an ultrasonic bath for 15 minutes at ambient temperature.
-
Centrifuge the sample for 10 minutes at 3800 x g.
-
Transfer the supernatant to a clean test tube.
-
Repeat the extraction step on the sediment with another 20 mL of extraction solution.
-
Combine the supernatants.
b. Derivatization
-
The specific details of the improved derivatization using o-chloranil and Ehrlich's reagent to form a common colored this compound marker are proprietary to the cited research but generally involve the hydrolysis of the ester groups and reaction to form a stable, colored compound.[1][2] The reaction conditions, including reagent ratios, reaction times, and temperatures, should be optimized to achieve maximum yield of the common marker.[2]
c. HPLC-UV Analysis
-
Column: Varian Polaris C18-A column (250mm × 4.6 mm, 5 µm) with a C18 guard column.[2]
-
Mobile Phase: Isocratic elution with acetonitrile and aqueous 1% formic acid (35/65, v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 10 µL.[2]
-
UV Detection Wavelength: 560 nm.[2]
d. Method Validation
-
Linearity: Prepare calibration curves by serial dilution of a standard solution (e.g., adonifoline). Inject each concentration in triplicate and plot the peak area against the concentration.[2]
-
Accuracy: Perform recovery studies by spiking known amounts of a standard into the plant matrix and calculating the percentage recovery.[2]
-
Precision: Assess by repeatedly analyzing the same sample and expressing the result as the relative standard deviation (%RSD).
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically >3 for LOD and >10 for LOQ).[2]
Visualizing the Workflow and Validation
To better understand the experimental process and the relationship between different validation parameters, the following diagrams have been generated.
Caption: Experimental workflow for HPLC-UV analysis of total this compound esters.
Caption: Key parameters for the validation of an analytical method.
References
- 1. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scienggj.org [scienggj.org]
- 7. repository.up.ac.za [repository.up.ac.za]
A Comparative Analysis of the Toxicity of Retronecine and Heliotridine Type Pyrrolizidine Alkaloids
This guide provides a detailed comparison of the toxicity profiles of retronecine-type and heliotridine-type pyrrolizidine alkaloids (PAs), a class of natural toxins found in thousands of plant species. Understanding the nuances in their mechanisms of toxicity is critical for researchers, scientists, and drug development professionals involved in toxicology, pharmacology, and food safety.
Introduction to Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are secondary metabolites produced by plants as a defense mechanism. Their basic chemical structure consists of a necine base, which is a double five-membered ring with a nitrogen atom, esterified with one or two necic acids.[1] The toxicity of PAs is primarily associated with the presence of a double bond at the C1-C2 position in the necine base.[2] this compound and its stereoisomer (enantiomer) heliotridine are the most common necine bases, forming the basis for the two largest and most toxic groups of PAs.[1][3] Both this compound and heliotridine-type PAs are known to be hepatotoxic, genotoxic, and tumorigenic.[3][4]
Mechanism of Toxicity: A Shared Pathway
The toxicity of both this compound and heliotridine-type PAs is not caused by the parent compounds themselves but by their reactive metabolites formed primarily in the liver.[5][6] This bioactivation process is a critical first step in their toxicological pathway.
Metabolic Activation
Unsaturated PAs are metabolized by hepatic cytochrome P450 (CYP450) monooxygenases, particularly isoforms like CYP3A4, into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][2][7] These DHPAs are electrophilic and can readily react with cellular nucleophiles.[4][5] The DHPAs can be further hydrolyzed to a common reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[3][7] This metabolic activation is the primary reason for the hepatotoxicity associated with these alkaloids.[7] A detoxification pathway also exists, where the parent PAs are hydrolyzed by esterases into their non-toxic necine bases and necic acids, or undergo N-oxidation.[1][8][9]
Formation of Macromolecular Adducts
The highly reactive DHPAs or DHP can covalently bind to cellular macromolecules, such as proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.[5][10][11] The formation of these adducts is the key molecular event that leads to cytotoxicity, genotoxicity, and, ultimately, tumorigenicity.[3][10] DHP-derived DNA adducts are considered potential biomarkers for PA exposure and tumorigenicity.[12][13] The binding to proteins can impair essential cellular functions and lead to acute liver injury, such as hepatic sinusoidal obstruction syndrome (HSOS).[1][14]
Quantitative Comparison of Toxicity
While both types of alkaloids share a common mechanism of action, their toxic potency can differ based on their stereochemistry and the structure of the ester side chains.
In Vitro Cytotoxicity
Studies using various cell lines, particularly human liver cells like HepaRG and HepG2, have been instrumental in quantifying the cytotoxic potential of different PAs. The half-maximal inhibitory concentration (IC50) is a common metric used to compare cytotoxicity.
| Alkaloid | Type | Cell Line | IC50 (µM) | Reference |
| Senecionine | This compound (cyclic diester) | HepaRG | > echimidine/heliotrine | [14][15] |
| Retrorsine (Re) | This compound (cyclic diester) | HepD | 126.55 | [14] |
| Lasiocarpine (La) | Heliotridine (open diester) | HepD | 164.06 | [14] |
| Senecionine (Sc) | This compound (cyclic diester) | HepD | 173.71 | [14] |
| Intermedine (Im) | This compound (monoester) | HepD | 239.39 | [14] |
| Heliotrine | Heliotridine (monoester) | HepaRG | Similar to Echimidine | [14][15] |
Note: Lower IC50 values indicate higher cytotoxicity.
Based on these results, the order of toxicity in one study was determined as Retrorsine > Lasiocarpine > Senecionine > Intermedine.[14] Another study concluded that among 1,2-unsaturated PAs, the this compound-type was the most toxic.[14][15] However, it is also noted that the structure of the ester side chains (e.g., cyclic diester, open-ring diester, monoester) plays a significant role, with diesters generally being more toxic than monoesters.[14][16]
Genotoxicity and DNA Adduct Formation
The formation of DHP-derived DNA adducts is a key indicator of genotoxic potential. Studies have compared the levels of these adducts formed from the metabolic activation of different PAs.
| Alkaloid | Type | System | Relative DNA Adduct Formation | Reference |
| Riddelliine | This compound | Rat liver microsomes | ~ Retrorsine | [12] |
| Retrorsine | This compound | Rat liver microsomes | ~ Riddelliine | [12] |
| Monocrotaline | This compound | Rat liver microsomes | < Riddelliine/Retrorsine | [12] |
| Heliotrine | Heliotridine | Rat liver microsomes | < Monocrotaline | [12] |
These findings suggest that under these specific experimental conditions, the tested this compound-type PAs were more potent in forming DNA adducts than the heliotridine-type monoester, heliotrine.[12] It is hypothesized that the formation of DHP-derived DNA adducts is a general mechanism for tumor induction by most carcinogenic PAs, including this compound, heliotridine, and otonecine types.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below is a representative protocol for an in vitro cytotoxicity assay.
Protocol: In Vitro Cytotoxicity Assessment using CCK-8 Assay
This protocol is based on methodologies described for evaluating PA toxicity in liver cell lines.[14][17][18]
-
Cell Culture: Human hepatoma (e.g., HepG2) or normal human liver (e.g., HepD) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere for 24 hours.
-
PA Treatment: Stock solutions of the test PAs (e.g., retrorsine, lasiocarpine) are prepared in a suitable solvent (e.g., DMSO). The cells are then treated with various concentrations of the PAs for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) is included.
-
Cell Viability Assay (CCK-8): After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the PA that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the PA concentration and fitting the data to a dose-response curve.
Conclusion
The toxicity of this compound and heliotridine-type pyrrolizidine alkaloids is fundamentally linked to their metabolic activation by CYP450 enzymes into reactive pyrrolic metabolites. These metabolites form covalent adducts with cellular DNA and proteins, leading to genotoxicity and cytotoxicity.
While they share this common toxic mechanism, their relative potency can vary. Some evidence suggests that heliotridine esters can be more toxic than their this compound counterparts.[16] Conversely, other studies indicate that certain this compound-type diesters are more potent at forming DNA adducts and inducing cytotoxicity than some heliotridine-type alkaloids.[12][14]
It is crucial to recognize that toxicity is not solely determined by the necine base (this compound vs. heliotridine) but is significantly influenced by the structure of the ester side chains (monoester vs. open or cyclic diester).[6][14] Generally, diesters exhibit higher toxicity than monoesters. Therefore, a comprehensive risk assessment must consider the specific structure of the individual PA, not just its classification as a this compound or heliotridine type. Future research should continue to generate quantitative comparative data to refine the relative potency factors for these toxic compounds.
References
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, heliotrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism [mdpi.com]
- 15. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heliotridine | C8H13NO2 | CID 442736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of retronecine quantification methods across different laboratories.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of retronecine, a common necine base of toxic pyrrolizidine alkaloids (PAs), is critical for ensuring the safety of herbal products, foods, and pharmaceuticals. Cross-validation of analytical methods across different laboratories is a vital step in standardizing measurements and ensuring data comparability. This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by experimental data and detailed protocols to aid in the selection and validation of appropriate methods.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, specificity, throughput, and cost. The two primary methods employed are Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, often involving a derivatization step.
Table 1: Performance Characteristics of UHPLC-MS/MS Methods for Pyrrolizidine Alkaloid Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | UHPLC-MS/MS | UHPLC-MS/MS | LC-MS/MS |
| Matrix | Honey, Milk, Tea | Honey, Herbal Tea | Plant Material |
| Analytes | 24 PAs | 28 PAs | 28 PAs |
| LOD (µg/kg) | 0.015–0.75 | S/N of 3 | Not specified |
| LOQ (µg/kg) | 0.05–2.5 | S/N of 10 | Not specified |
| Recovery (%) | 64.5–112.2 | 70–120 | Not specified |
| Precision (RSD%) | < 15% | Not specified | Not specified |
| Source: Data synthesized from multiple sources for comparative purposes.[1] |
Table 2: Performance Characteristics of a Derivatization-Based HPLC-UV Method
| Parameter | HPLC-UV with Derivatization |
| Instrumentation | HPLC with UV/Vis Detector |
| Matrix | Plant Extract |
| Analytes | Total this compound Esters-type PAs |
| LOD (nmol/mL) | 0.26[2][3] |
| LOQ (nmol/mL) | 0.79[2][3] |
| Recovery (%) | Not specified |
| Precision (RSD%) | Not specified |
| Source: This method relies on a chemical derivatization to produce a colored this compound marker that is then quantified.[2][3][4] |
Table 3: Comparison of UHPLC-MS/MS and HPLC with Derivatization
| Feature | UHPLC-MS/MS | HPLC with Derivatization |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation.[1] | Chemical reaction to form a chromophore followed by UV/Vis detection.[2][3][4] |
| Specificity | High; can distinguish between different PAs and their isomers.[1] | Measures total this compound-type PAs; does not distinguish individual compounds.[2][3][4] |
| Sensitivity | Very high (ppt to ppb levels).[1] | Moderate. |
| Quantification | Accurate and precise quantification of individual PAs.[1] | Quantifies the total amount of a class of PAs.[2][3][4] |
| Throughput | Lower; sequential sample analysis.[1] | Moderate. |
| Cost | High initial instrument cost and maintenance.[1] | Lower instrumentation cost. |
| Confirmation | Provides structural information for confirmation.[1] | Does not provide structural confirmation.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories.
1. UHPLC-MS/MS Method for Pyrrolizidine Alkaloid Quantification
This method is considered the gold standard for its high sensitivity and specificity.
-
Extraction:
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MCX SPE cartridge (e.g., 6 cc, 150 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol.
-
Elute the PAs with 1 mL of methanol, followed by 1 mL of a 5% ammonia solution in methanol.
-
Combine the eluents and evaporate to dryness under a gentle stream of nitrogen at 30 °C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[5]
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.
-
2. HPLC-UV Method with Derivatization for Total this compound-Type PAs
This method provides a cost-effective way to determine the total content of this compound-type PAs.
-
Extraction:
-
An optimized plant extraction procedure is used to obtain the initial extract.[4]
-
-
Derivatization:
-
The plant extract is reacted with o-chloranil in chloroform and 4-dimethylaminobenzaldehyde (Ehrlich's reagent) with boron trifluoride etherate in absolute ethanol.[4]
-
This reaction produces a colored 7-ethoxy-1-ethoxylmethyl this compound derivative from all this compound-type PAs present.[2][3]
-
The reaction is typically carried out at 25 °C for 4 hours.[4]
-
-
HPLC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: An appropriate isocratic or gradient mobile phase to separate the colored derivative from other matrix components.
-
Detection: UV/Vis detector set at the wavelength of maximum absorbance for the colored derivative (e.g., 560 nm).[4]
-
Quantification: The total amount of this compound-type PAs is quantified by comparing the peak area of the colored derivative to a calibration curve prepared with a single this compound-type PA standard.[4]
-
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the successful cross-validation of an analytical method between laboratories. The following diagram illustrates a typical workflow.
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Quantitative analysis of total this compound esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Activation of Retronecine- and Otonecine-Type Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic activation pathways of two major types of hepatotoxic pyrrolizidine alkaloids (PAs): retronecine-type and otonecine-type. Understanding these pathways is crucial for assessing the toxicity of PA-containing natural products and for the development of potential therapeutic interventions. This document outlines the key differences in their bioactivation, presents quantitative data from experimental studies, and provides detailed methodologies for relevant assays.
Introduction to Pyrrolizidine Alkaloid Toxicity
Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide.[1] While the parent compounds are generally non-toxic, their metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, leads to the formation of highly reactive pyrrolic metabolites.[1][2] These metabolites, known as dehydropyrrolizidine alkaloids (DHPAs), can covalently bind to cellular macromolecules such as proteins and DNA, forming adducts that trigger cellular damage, hepatotoxicity, and even carcinogenicity.[1][3] The two most common toxic PA scaffolds are the this compound-type and the otonecine-type, which differ in their necine base structure and, consequently, in their metabolic activation pathways.
Metabolic Activation Pathways: A Head-to-Head Comparison
The primary distinction in the metabolic activation of this compound- and otonecine-type PAs lies in the initial enzymatic steps required to form the reactive pyrrolic esters.
This compound-Type Alkaloid Activation
This compound-type PAs, such as monocrotaline and retrorsine, are characterized by a bicyclic necine base with a 1,2-unsaturated bond. Their metabolic activation is a two-step process:
-
Dehydrogenation: Hepatic CYP enzymes, particularly CYP3A4, catalyze the dehydrogenation of the necine base to form a highly reactive pyrrolic ester (DHPA).[4][5]
-
Adduct Formation: The electrophilic DHPA can then readily react with cellular nucleophiles, leading to the formation of stable pyrrole-protein and pyrrole-DNA adducts.[3][6] This is the primary mechanism of their toxicity.
-
Detoxification: A competing pathway involves the hydrolysis of the ester bonds by carboxylesterases, producing the necine base and necic acids, which are less toxic and can be excreted.[1] Another detoxification route is the conjugation of the reactive DHPA with glutathione (GSH).[7]
Otonecine-Type Alkaloid Activation
Otonecine-type PAs, such as senkirkine and clivorine, possess a methylated nitrogen atom within their necine base. This structural feature necessitates an additional step for their bioactivation:
-
N-Demethylation: The initial and rate-limiting step is the oxidative N-demethylation of the otonecine base, also mediated by CYP enzymes.[8]
-
Dehydrogenation: Following N-demethylation, the resulting intermediate undergoes dehydrogenation to form the corresponding DHPA.[8]
-
Adduct Formation: Similar to this compound-types, the DHPA intermediate reacts with cellular macromolecules to form toxic adducts.[8]
-
Detoxification: Detoxification pathways are believed to be similar to those for this compound-type PAs, involving hydrolysis and GSH conjugation.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the distinct metabolic activation pathways for this compound- and otonecine-type pyrrolizidine alkaloids.
Quantitative Comparison of Metabolic Activation
Experimental data reveals significant differences in the rates of metabolic activation and subsequent adduct formation between this compound- and otonecine-type PAs. Generally, this compound-type PAs are considered to be more potent toxins due to their more efficient conversion to reactive metabolites.
| Parameter | This compound-Type PAs (e.g., Monocrotaline, Retrorsine) | Otonecine-Type PAs (e.g., Senkirkine, Clivorine) | References |
| Primary Metabolic Step | Dehydrogenation | N-Demethylation followed by Dehydrogenation | [8] |
| Key Activating Enzymes | CYP3A4, CYP2B6, CYP2C family | CYP3A4 is a major contributor | [5] |
| Rate of Metabolism | Generally higher metabolic clearance. For example, in vitro studies with rat liver microsomes showed lasiocarpine (this compound-type) has a much higher clearance than senkirkine (otonecine-type). | Generally lower metabolic clearance. | [9][10] |
| Pyrrole-Protein Adduct Formation | Higher levels of adduct formation observed in in vitro and in vivo studies. The formation rate is dose-dependent. | Lower levels of adduct formation compared to this compound-types under similar conditions. | [2][3] |
| Hepatotoxicity | Generally considered more hepatotoxic. The severity of liver damage correlates with the level of pyrrole-protein adduct formation. | Considered less hepatotoxic than this compound-types, but still pose a significant risk. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the metabolic activation of pyrrolizidine alkaloids.
In Vitro Metabolism using Liver Microsomes
This protocol is used to assess the metabolic stability and metabolite profile of PAs in a controlled environment.
1. Materials:
-
Test PA (this compound- or otonecine-type)
-
Pooled human or animal liver microsomes (e.g., rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a stock solution of the test PA in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test PA (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and analyze by LC-MS/MS.
3. Data Analysis:
-
The disappearance of the parent PA over time is used to calculate the in vitro half-life and intrinsic clearance.
-
The formation of metabolites, such as the DHP, can be quantified to assess the rate of metabolic activation.
LC-MS/MS Analysis of Pyrrole-Protein Adducts
This method allows for the sensitive and specific detection and quantification of pyrrole-protein adducts in biological samples.
1. Sample Preparation (from in vivo or in vitro studies):
-
Homogenize liver tissue or collect plasma/serum from PA-treated animals. For in vitro studies, use the protein pellet from the microsomal incubation.
-
Precipitate proteins using a suitable method (e.g., trichloroacetic acid or acetone).
-
Wash the protein pellet extensively with solvents like methanol and water to remove unbound PAs and metabolites.
-
Perform enzymatic digestion of the protein pellet using a protease such as pronase or trypsin to release adducted amino acids or peptides.
-
Purify the resulting digest using solid-phase extraction (SPE) to enrich for the pyrrole-adducted species.
2. LC-MS/MS Conditions:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion (the pyrrole-adducted amino acid/peptide) to a characteristic product ion.
3. Quantification:
-
Generate a standard curve using a synthesized pyrrole-adduct standard.
-
Quantify the amount of adduct in the sample by comparing its peak area to the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the metabolic activation of this compound- and otonecine-type PAs.
Conclusion
The metabolic activation pathways of this compound- and otonecine-type pyrrolizidine alkaloids exhibit a crucial difference in their initial bioactivation step, with otonecine-types requiring an additional N-demethylation. This fundamental distinction contributes to the generally higher rate of metabolism and greater toxic potency observed for this compound-type PAs. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of PA-induced toxicity and to develop strategies for risk assessment and mitigation.
References
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic formation of DHP-derived DNA adducts from a representative otonecine type pyrrolizidine alkaloid clivorine and the extract of Ligularia hodgsonnii hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Retronecine Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of retronecine, a necine base of many toxic pyrrolizidine alkaloids (PAs), is critical for food safety, toxicological studies, and pharmaceutical development. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of different internal standards for this compound quantitative analysis, supported by experimental data and detailed methodologies.
Introduction to Internal Standards in this compound Analysis
An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. In the context of this compound analysis, the two main categories of internal standards employed are isotopically labeled (stable isotope-labeled) internal standards and structural analogs.
-
Isotopically Labeled Internal Standards (ILISs): These are considered the "gold standard" in quantitative mass spectrometry. An ILIS of this compound, such as a deuterated derivative, has nearly identical physicochemical properties to the analyte. This ensures it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, providing the most accurate correction. A commonly cited synthesized ILIS for PA analysis is 7-O-9-O-dibutyroyl-[9,9-(2)H2]-retronecine.[1]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to this compound but are not expected to be present in the sample. Other pyrrolizidine alkaloids, such as heliotrine or senecionine, can be used as structural analogs. While more readily available and cost-effective than custom-synthesized ILISs, their ability to compensate for analytical variability may be less precise due to differences in chemical properties.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the validation parameters of a quantitative method. The following table summarizes a comparison of expected performance characteristics between an isotopically labeled internal standard and a structural analog for this compound quantification, based on data from various studies on pyrrolizidine alkaloid analysis.
| Performance Parameter | Isotopically Labeled IS (e.g., Deuterated this compound Derivative) | Structural Analog IS (e.g., Heliotrine) | Rationale |
| **Linearity (R²) ** | Typically ≥ 0.99 | Typically ≥ 0.99 | Both can achieve good linearity, but the ILIS may provide a more consistent response across the calibration range. |
| Limit of Quantification (LOQ) | Generally lower due to better signal-to-noise | May be slightly higher | The ILIS can better compensate for baseline noise and matrix interference at low concentrations. |
| Accuracy (% Bias) | High (typically within ±15%) | Moderate to High (can be within ±20%) | The ILIS more accurately corrects for recovery losses and matrix effects, leading to lower bias. |
| Precision (%RSD) | High (typically < 15%) | Moderate (can be < 20%) | The ILIS reduces variability introduced during sample processing and analysis, resulting in better precision. |
| Recovery (%) | More consistent and reproducible correction | Correction may be less accurate due to different extraction efficiencies | The ILIS has nearly identical recovery to the analyte, leading to a more reliable correction for losses. |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | May not fully compensate due to differences in ionization efficiency | The ILIS co-elutes and has the same ionization properties as the analyte, effectively mitigating matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a quantitative analysis for this compound. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Acidic Extraction and Solid-Phase Extraction (SPE)
This protocol is suitable for a variety of matrices, including honey, herbal products, and animal feed.
-
Homogenization: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard (isotopically labeled or structural analog) to the sample.
-
Acidic Extraction: Add an acidic solution (e.g., 20 mL of 0.05 M sulfuric acid) to the sample. The acidic conditions protonate the alkaloids, increasing their solubility in the aqueous phase.
-
Extraction: Vortex the mixture and then sonicate for a specified time (e.g., 30 minutes) to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to pellet solid material.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge. The protonated alkaloids will be retained on the sorbent.
-
Wash the cartridge with water and then methanol to remove interfering non-basic compounds.
-
Elute the alkaloids from the cartridge with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of pyrrolizidine alkaloids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
This compound MRM transitions: (Example) m/z 156.1 → 138.1, 110.1
-
Internal Standard MRM transitions: These will be specific to the chosen internal standard. For a deuterated standard, the precursor ion will have a higher mass-to-charge ratio.
-
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable method for the quantitative analysis of this compound. While structural analogs can provide acceptable performance, the use of a stable isotopically labeled internal standard is strongly recommended to achieve the highest level of accuracy and precision. This is particularly important when dealing with complex matrices where significant matrix effects are anticipated. The detailed experimental protocols and logical workflows provided in this guide serve as a valuable resource for researchers and scientists in the field, enabling them to make informed decisions and develop high-quality analytical methods for this compound quantification.
References
Comparative Analysis of Retronecine-Induced Hepatotoxicity: HepG2 Cells vs. Primary Hepatocytes
A comprehensive guide for researchers on the differential toxicological responses to retronecine, a hepatotoxic pyrrolizidine alkaloid.
This guide provides a comparative overview of the hepatotoxic effects of this compound, a well-documented pyrrolizidine alkaloid, on the commonly used human liver cancer cell line, HepG2, versus primary hepatocytes. Understanding the differential responses of these two in vitro models is crucial for the accurate assessment of drug-induced liver injury and the elucidation of toxicological mechanisms. Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies due to their high metabolic competence, closely resembling the in vivo liver. In contrast, HepG2 cells, while being a convenient and widely used model, exhibit lower levels of key metabolic enzymes. This fundamental difference significantly impacts the bioactivation of pro-toxicants like this compound and the subsequent cellular responses.
Mechanism of this compound-Induced Hepatotoxicity
This compound itself is not directly toxic. Its hepatotoxicity is contingent upon metabolic activation within the liver, primarily by cytochrome P450 (CYP450) enzymes.[1][2] This process converts this compound into highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent bonds with cellular macromolecules, such as proteins and DNA, leading to the formation of pyrrole-protein adducts.[1][3] The accumulation of these adducts disrupts essential cellular functions, impairs protein synthesis, and ultimately triggers hepatotoxicity, which can manifest as liver injury, inflammation, and necrosis.[1][2]
One of the key mechanisms of this compound-induced cell death is the induction of apoptosis through the mitochondrial pathway. This involves the excessive generation of reactive oxygen species (ROS), a subsequent change in the mitochondrial membrane potential, and the release of cytochrome c.[4][5] The released cytochrome c then activates the caspase cascade, leading to programmed cell death.[4][5]
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data on the cytotoxic effects of this compound-type pyrrolizidine alkaloids in HepG2 cells and primary hepatocytes, as reported in various studies. It is important to note that direct comparisons of IC50/EC50 values across different studies should be made with caution due to variations in experimental conditions, specific this compound-type alkaloid used, and exposure times.
Table 1: Comparative Cytotoxicity (IC50/EC50 Values)
| Pyrrolizidine Alkaloid | Cell Type | Endpoint | IC50/EC50 Value (µM) | Reference |
| Intermedine | Primary Mouse Hepatocytes | Cell Viability (CCK-8) | 165.13 | [5][6] |
| Intermedine | HepG2 | Cell Viability (CCK-8) | 189.11 | [5][6] |
| Senecionine | Primary Human Hepatocytes | Cell Viability | Similar to HepG2-CYP3A4 | [7] |
| Senecionine | HepG2-CYP3A4 | Cell Viability | ~26.0 | [7] |
| Lasiocarpine | HepG2-CYP3A4 | Cell Viability | 12.6 | [7] |
| Retrorsine | HepG2-CYP3A4 | Cell Viability | > 40 | [7] |
Note: HepG2-CYP3A4 cells are HepG2 cells engineered to overexpress the CYP3A4 enzyme, enhancing their metabolic capacity.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Culture
-
Primary Hepatocytes: Primary human or rodent hepatocytes are typically isolated from fresh liver tissue by a two-step collagenase perfusion method. They are then plated on collagen-coated culture dishes and maintained in specialized hepatocyte culture medium supplemented with growth factors. Due to their limited lifespan in culture, experiments are usually conducted within a few days of isolation.
-
HepG2 Cells: The HepG2 cell line is a human hepatocellular carcinoma cell line.[8] These cells are cultured in standard cell culture flasks or plates using a suitable medium such as Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).[8] They are maintained in a humidified incubator at 37°C with 5% CO2.[9]
This compound Treatment
A stock solution of this compound (or other pyrrolizidine alkaloids) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile water. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Cells are seeded in multi-well plates and allowed to attach overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compound. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
After the treatment period, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Cell viability is expressed as a percentage of the untreated control.
The CCK-8 assay is another colorimetric assay that measures cell viability.
-
Following this compound treatment, CCK-8 solution is added to each well of the culture plate.
-
The plate is incubated for 1-4 hours in the incubator.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The depth of the color is proportional to the number of viable cells.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cells are lysed to release their contents.
-
The cell lysate is incubated with a specific caspase substrate conjugated to a fluorophore or a chromophore.
-
The cleavage of the substrate by active caspases results in the release of the fluorescent or colored group.
-
The signal is measured using a fluorometer or a spectrophotometer.
Mandatory Visualizations
References
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unipg.it [research.unipg.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Purity Assessment of Synthetic vs. Natural Retronecine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic retronecine and a natural isolate standard, focusing on purity assessment. It includes detailed experimental protocols and supporting data to aid researchers in making informed decisions for their specific applications.
Introduction: The Significance of Purity
This compound is a pyrrolizidine alkaloid that serves as a crucial chiral building block for the synthesis of various biologically active compounds.[1] It is naturally found in numerous plant species, particularly within the genera Senecio and Crotalaria.[1] The purity of this compound is of paramount importance in research and pharmaceutical development, as even trace impurities can significantly alter biological activity, toxicity profiles, and experimental outcomes.
This guide outlines the standard analytical methodologies used to assess and compare the purity of this compound from both synthetic and natural origins. While a synthetically derived compound and its natural counterpart are chemically identical, their impurity profiles can differ substantially due to the distinct processes of their creation.[2]
Analytical Methodologies for Purity Assessment
Several analytical techniques are employed to determine the purity of this compound and characterize its impurity profile. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment, separating components in a mixture based on their affinity for a stationary phase.[3][5] When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and specificity for identifying and quantifying the main compound and any impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds.[1][6] It separates compounds in a gaseous mobile phase and detects them with a mass spectrometer, allowing for precise identification based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation.[7][8][9] It provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities, even those that are structurally very similar to the main component.[7][10]
Quantitative Purity Comparison
The following table summarizes illustrative data from a comparative analysis of a synthetic this compound sample against a natural isolate standard.
| Parameter | Synthetic this compound | Natural Isolate Standard | Method |
| Purity (%) | 99.8% | 99.5% | HPLC-UV |
| Highest Single Impurity (%) | 0.08% | 0.15% | HPLC-UV |
| Total Impurities (%) | 0.20% | 0.50% | HPLC-UV |
| Residual Solvents | < 50 ppm (Methanol) | Not Detected | GC-MS |
| Water Content (%) | 0.1% | 0.4% | Karl Fischer |
| Structural Confirmation | Conforms | Conforms | ¹H NMR, ¹³C NMR |
Comparative Impurity Profile
The nature and quantity of impurities often represent the most significant difference between synthetic and natural products. Synthetic routes may leave behind starting materials, reagents, or by-products, while natural isolates may contain other related alkaloids or plant metabolites.[11][12][13]
| Impurity ID | Synthetic Sample (Area %) | Natural Isolate (Area %) | Potential Identity/Source |
| Impurity A | 0.08% | Not Detected | Synthetic Precursor |
| Impurity B | 0.05% | Not Detected | Reagent-Related By-product |
| This compound N-oxide | Not Detected | 0.15% | Common Natural Co-isolate |
| Related Alkaloid X | Not Detected | 0.12% | Co-extracted Plant Metabolite |
| Unknown 1 | 0.04% | 0.08% | Degradation/Process Impurity |
| Unknown 2 | 0.03% | 0.15% | Degradation/Process Impurity |
Experimental Protocols
-
Instrumentation: UHPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: Start with 10% B, hold for 2 minutes, ramp to 100% B over 20 minutes, and hold for 5 minutes.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C for 5 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
Injector Temperature: 220°C.
-
MS Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) at a concentration of 50 mg/mL.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Compare the chemical shifts and coupling constants of the sample to a certified reference standard or published data to confirm the structure and identify any structural impurities.
Visualized Workflows and Pathways
References
- 1. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Right Chemistry: ‘Natural’ Versus ‘Synthetic’ Chemicals - Seed World [seedworld.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Analytical Methods for Retronecine and Other Pyrrolizidine Alkaloids in Honey
This guide provides a comparative overview of analytical methodologies for the quantification of pyrrolizidine alkaloids (PAs) in honey, with a specific focus on retronecine as a key structural backbone for many of these compounds. The analysis of PAs in a complex matrix like honey is challenging due to their low concentrations, the presence of interfering substances, and the structural diversity of the alkaloids. This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from various validated methods and detailed experimental protocols.
The primary analytical techniques discussed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS/MS is often used for the direct quantification of individual PAs, GC-MS methods can be employed to determine a sum parameter by converting all 1,2-unsaturated PAs to a common backbone, such as this compound.
Comparison of Analytical Method Performance
The performance of analytical methods for PA determination in honey varies depending on the technique and the specific alkaloids targeted. The following tables summarize key validation parameters from different studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Pyrrolizidine Alkaloid Analysis in Honey
| Parameter | Method 1[1] | Method 2 | Method 3 |
| Limit of Detection (LOD) | 0.0134–0.0305 µg/mL | Not Reported | 0.06–0.25 µg/kg |
| Limit of Quantification (LOQ) | 0.0446–0.1018 µg/mL | 1 µg/kg | 0.22–0.82 µg/kg |
| Recovery | Not Reported | 80.6% to 114.5% | 66.3% to 95.1% |
| Repeatability (RSDr) | Not Reported | 2.3% to 14.6% | 3.2% to 8.0% |
| Reproducibility (RSDR) | Not Reported | 4.9% to 17.7% | Not Reported |
| **Linearity (R²) ** | >0.991 | >0.99 | Not Reported |
Table 2: Performance Characteristics of GC-MS Method for Pyrrolizidine Alkaloid Analysis in Honey (as sum parameter)[2]
| Parameter | GC-MS Method |
| Limit of Quantification (LOQ) | 1 µg/kg |
| Recovery | 73.1% to 93.6% |
| Repeatability (RSDr) | 3.9% to 8.6% |
| Reproducibility (RSDR) | 10.6% to 17.8% |
| **Linearity (R²) ** | >0.99 |
Experimental Protocols
Below are representative protocols for the LC-MS/MS and GC-MS analysis of pyrrolizidine alkaloids in honey.
Protocol 1: LC-MS/MS Method
This method is adapted from various validated protocols for the analysis of PAs in honey using LC-MS/MS.[3]
1. Sample Preparation and Extraction:
-
Weigh 5-10 g of homogenized honey into a centrifuge tube.
-
Add 30 mL of 0.05 M sulfuric acid.
-
Shake vigorously for 30 minutes to dissolve the honey.
-
Centrifuge at 3,800 x g for 10 minutes.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by acidified water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the PAs with ammoniated methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid and/or ammonium formate.
-
Flow Rate: Typically 0.3 - 0.6 mL/min.[3]
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted PAs.
-
Protocol 2: GC-MS Method (Sum Parameter as this compound)
This method provides a total PA content rather than individual PA concentrations.
1. Sample Preparation, Extraction, and Reduction:
-
Extract PAs from honey using an acidic solution.
-
Purify the extract using strong cation exchange solid-phase extraction (SCX-SPE).
-
A further reduction step converts all PAs to a common necine backbone (e.g., this compound).
2. Derivatization:
-
Silylate the resulting backbone to increase volatility for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A suitable capillary column for alkaloid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatized analyte from matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical approaches.
References
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Retronecine Esters and Their Toxicity
A Comparative Guide for Researchers and Drug Development Professionals
Retronecine esters, a class of pyrrolizidine alkaloids (PAs), are naturally occurring compounds found in numerous plant species. While some have shown potential pharmacological activities, their inherent hepatotoxicity poses a significant challenge for their therapeutic development. Understanding the intricate relationship between the chemical structure of these esters and their toxicological profile is paramount for designing safer analogues and mitigating their adverse effects. This guide provides a comprehensive comparison of this compound esters, detailing their structure-dependent toxicity, the underlying molecular mechanisms, and the experimental protocols used for their evaluation.
Key Structural Determinants of Toxicity
The toxicity of this compound esters is not uniform and is dictated by several key structural features. The core this compound structure, a necine base, must possess a 1,2-unsaturated double bond to be toxic.[1][2][3] This unsaturation is a prerequisite for metabolic activation to highly reactive pyrrolic metabolites. The nature and arrangement of the ester side chains attached to the this compound core are the primary modulators of the degree of toxicity.
Generally, the order of toxicity for this compound-type PAs is as follows: open-ring diesters > macrocyclic diesters > monoesters .[4] Furthermore, diesters of heliotridine, an epimer of this compound, are reported to be two to four times more toxic than their this compound counterparts.[5]
Several factors contribute to this toxicity hierarchy:
-
Esterification Pattern: Diesters are generally more toxic than monoesters on a molar basis.[5] Macrocyclic diesters, where the two ester groups are linked, are often highly toxic.[6]
-
Steric Hindrance: The presence of bulky groups around the ester functionalities can hinder enzymatic hydrolysis, which is a major detoxification pathway.[7] Less hindered esters are more readily hydrolyzed and thus tend to be less toxic.[7]
-
Lipophilicity: Increased lipophilicity can enhance the access of the PA to the hepatic microsomal enzymes responsible for metabolic activation, thereby increasing toxicity.[5]
-
Chain Length of Ester Acids: In a series of less hindered esters with unbranched acids, the rate of enzymatic hydrolysis, and consequently detoxification, increases with the chain length up to a certain point (e.g., valeryl diester).[7]
Comparative Toxicity of this compound Esters
The following table summarizes the available quantitative data on the toxicity of various this compound esters. It is important to note that direct comparison of toxicity values across different studies should be done with caution due to variations in experimental models and conditions.
| Pyrrolizidine Alkaloid | Type | Animal Model/Cell Line | Toxicity Metric (e.g., LC50, LD50) | Reference |
| Senecionine | Macrocyclic Diester | Invertebrate (Artemia salina) | LC50: 131.22 µg/ml | [8] |
| Retrorsine | Macrocyclic Diester | Human Hepatic Cells (HepaRG) | Concentration-dependent cytotoxicity | [9] |
| Monocrotaline | Macrocyclic Diester | Human Hepatic Cells (HepaRG) | Concentration-dependent cytotoxicity | [9] |
| Intermedine | Monoester | Human Hepatocytes (HepD) | Induces apoptosis in a dose-dependent manner | [4][10] |
| Lycopsamine | Monoester | Not specified | Lower acute toxicity than macrocyclic diesters | [11] |
| This compound | Necine Base | Human Hepatic Cells (HepaRG) | Lower cytotoxicity compared to its esters | [9] |
Experimental Protocols
The evaluation of the toxicity of this compound esters involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assessment using CCK-8 Assay
This assay is used to determine the cytotoxic effects of PAs on cell viability.
-
Cell Culture: Human hepatoma (HepG2) or primary hepatocytes are seeded in 96-well plates and cultured until they reach approximately 80% confluency.
-
Treatment: The cells are then treated with various concentrations of the test this compound ester for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Assay Procedure: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group. This data can be used to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Detection of Apoptosis by Flow Cytometry
This method quantifies the number of apoptotic cells following treatment with a this compound ester.
-
Cell Preparation: Cells are cultured and treated with the test compound as described for the cytotoxicity assay.
-
Staining: After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is used to assess the induction of oxidative stress.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the this compound ester.
-
Staining: After treatment, the cells are washed with PBS and then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[10]
Signaling Pathways of Toxicity
The toxicity of this compound esters is initiated by their metabolic activation in the liver, primarily by cytochrome P450 enzymes, into highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then alkylate cellular macromolecules, leading to cellular damage.
Caption: Metabolic activation and detoxification pathways of this compound esters.
One of the key downstream mechanisms of toxicity for some this compound esters, such as intermedine, is the induction of mitochondria-mediated apoptosis.[4][10] This pathway is triggered by the excessive generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade.
Caption: Mitochondria-mediated apoptosis pathway induced by this compound esters.
Conclusion
The structure-activity relationship of this compound esters is a critical area of study for assessing their potential risks and for guiding the development of safer derivatives. The presence of a 1,2-unsaturated necine base and the nature of the ester side chains are the primary determinants of toxicity. Macrocyclic and open-ring diesters generally exhibit the highest toxicity, which is mediated by their metabolic activation to reactive pyrrolic species and the subsequent induction of cellular damage, including mitochondria-mediated apoptosis. The provided experimental protocols offer a framework for the consistent and reliable evaluation of the toxicity of these challenging but potentially useful natural products. A thorough understanding of these principles is essential for researchers and drug developers working with pyrrolizidine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis and hepatotoxicity of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Retronecine
For Immediate Implementation by Laboratory Personnel
Retronecine, a pyrrolizidine alkaloid (PA), is a potent hepatotoxin requiring meticulous handling and disposal to ensure the safety of researchers and the environment. Adherence to the following procedures is critical for minimizing exposure risk and ensuring regulatory compliance. All waste containing this compound must be treated as hazardous waste.
I. Personal Protective Equipment (PPE)
When handling this compound in solid form or in solution, the following PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| Body Part | Personal Protective Equipment | Specification/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, disposable. Double-gloving is recommended. |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 certified. A face shield should be used when there is a risk of splashing. |
| Body | Laboratory coat | Full-length, buttoned. An impervious or chemical-resistant apron should be worn over the lab coat when handling larger quantities or during potential splash situations. |
| Respiratory | Fume hood or approved respirator | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used based on a risk assessment. |
| Feet | Closed-toe shoes | Required for all laboratory work. |
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first step in its safe disposal.
-
Solid Waste:
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in separate, clearly labeled, sealed, and chemical-resistant hazardous waste containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
-
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area away from general laboratory traffic.
III. Chemical Neutralization: Alkaline Hydrolysis
This compound is known to be readily hydrolyzed and degraded under alkaline conditions. This procedure can be used to neutralize this compound in solutions before final disposal.
Experimental Protocol: Alkaline Hydrolysis of this compound Solutions
Objective: To hydrolyze this compound in an aqueous solution to less toxic byproducts.
Materials:
-
This compound-contaminated aqueous solution
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate chemical-resistant container for the reaction
-
Personal Protective Equipment (as specified in Section I)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Alkalization: Place the this compound-contaminated solution in a suitable container on a stir plate. While stirring, slowly add a solution of NaOH or KOH to raise the pH of the waste solution to ≥ 10.
-
Reaction: Allow the alkaline solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). This step should be performed carefully to avoid a vigorous exothermic reaction.
-
Disposal: The neutralized solution should be collected as hazardous waste and disposed of through a licensed hazardous waste disposal company.
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves a significant amount of dust, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section I, including respiratory protection if the spill involves powder.
-
Containment:
-
For liquid spills: Contain the spill by creating a dike around the edges with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
For solid spills: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.
-
-
Absorption/Collection:
-
For liquid spills: Add absorbent material to the spill, working from the outside in. Once the liquid is fully absorbed, use a scoop or other tools to collect the material.
-
For solid spills: Carefully collect the dampened material using a scoop or dustpan.
-
-
Waste Disposal: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.
-
Decontamination:
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
For a more thorough decontamination, wipe the area with a 10% bleach solution, allow a 20-minute contact time, and then wipe with a 1% sodium thiosulfate solution to neutralize the bleach. Finally, rinse with water.
-
All materials used for decontamination should be disposed of as hazardous waste.
-
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
V. Final Disposal
All this compound waste, including neutralized solutions and spill cleanup materials, must be disposed of as hazardous waste.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
Below is a logical workflow for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Retronecine
For researchers, scientists, and drug development professionals, the safe handling of all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Retronecine, a pyrrolizidine alkaloid known for its potential toxicity. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
This compound is classified as acutely toxic and potentially carcinogenic.[1] The Global Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as fatal if swallowed, in contact with skin, or if inhaled.[2] Therefore, stringent safety protocols must be implemented to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes protection for the skin, eyes, and respiratory system.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves.[3] | Provides a robust barrier against dermal absorption, which is a significant route of exposure.[2] |
| Lab Coat/Coveralls | Chemical-resistant, disposable coveralls worn over a long-sleeved lab coat. | Prevents contamination of personal clothing and skin. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4] | Protects against splashes and aerosols, safeguarding the eyes and face from contact. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator is essential. The specific type will depend on the nature of the work (e.g., handling powder vs. solutions). A fit test is required. | Prevents inhalation of airborne particles or aerosols, a primary and highly dangerous route of exposure.[2] |
| Footwear | Closed-toe, chemical-resistant boots or shoe covers. | Protects feet from spills and splashes. |
Operational Plan for Handling this compound
A clear, step-by-step operational plan is crucial for minimizing the risk of exposure during the handling of this compound.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the required PPE, waste containers, and spill cleanup materials.
-
Pre-weighing: If working with solid this compound, pre-weighing should be done within a containment enclosure to avoid generating dust.
2. Handling:
-
Donning PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, coveralls, respirator, outer gloves, face shield, goggles).
-
Chemical Manipulation: Handle this compound with extreme care, avoiding any actions that could generate dust or aerosols. Use appropriate tools for transfers and manipulations.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
3. Decontamination:
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: All equipment that has come into contact with this compound must be decontaminated before being removed from the designated area.
-
Personal Decontamination: Follow a strict doffing procedure for PPE to avoid cross-contamination. Remove outer gloves first, followed by the face shield, goggles, coveralls, and then inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration if trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
-
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and use a chemical spill kit to absorb the material.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, consumables, and excess chemical, must be segregated into clearly labeled hazardous waste containers.
-
Waste Containers: Use leak-proof, sealed containers appropriate for hazardous chemical waste.
-
Disposal Method: this compound waste should be disposed of as hazardous waste through a licensed and certified waste disposal company. High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[6] Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal, emphasizing safety at each step.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and logistical procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before beginning work.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
